Methyl 3-amino-3-(3-bromophenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(3-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCGDYJGQKXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 3-Bromophenyl Beta-Amino Acid Derivatives
Technical Guide & Whitepaper
Executive Summary
The incorporation of
This guide analyzes the technical utility of this scaffold. Unlike simple phenyl analogs, the 3-bromo substituent provides two critical advantages:
-
Electronic & Steric Modulation: The bromine atom introduces specific lipophilicity (
-halogen bonding capabilities) that enhances binding affinity in hydrophobic pockets of GPCRs and enzymes. -
Synthetic Versatility: It serves as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of bi-aryl libraries late in the drug discovery cycle.
Part 1: Structural & Chemical Rationale[1][2]
The "Beta" Advantage
Natural
The "3-Bromo" Advantage
The selection of the 3-bromophenyl moiety is rarely arbitrary. It addresses specific medicinal chemistry challenges:
| Feature | Therapeutic Impact | Mechanism |
| Halogen Bonding | Increased Potency | The Br atom can act as a Lewis acid, forming directed halogen bonds with backbone carbonyls or Lewis basic residues (e.g., His, Asp) in the target protein. |
| Lipophilicity | Membrane Permeability | The bromo-substituent increases logP, facilitating blood-brain barrier (BBB) crossing for neurological targets. |
| Metabolic Stability | Blocked Oxidation | Substitution at the meta position can block metabolic hydroxylation at the otherwise vulnerable phenyl ring positions. |
Part 2: Synthetic Methodologies
To utilize this scaffold, high enantiopurity is required. We present two validated protocols: one for bulk racemic synthesis and one for enantioselective resolution.
Protocol A: Rodionov-Johnson Condensation (Bulk/Racemic)
Best for: Initial scaffold generation and non-chiral applications.
Reagents: 3-Bromobenzaldehyde, Malonic acid, Ammonium acetate, Ethanol. Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
-
Dissolution: Dissolve 3-bromobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanol.
-
Amine Addition: Add ammonium acetate (2.0 eq).
-
Reflux: Heat to reflux (approx. 78°C) for 8–12 hours. The reaction evolves
. -
Crystallization: Cool the mixture. The
-amino acid typically precipitates as a white solid. -
Purification: Recrystallize from aqueous ethanol to remove unreacted aldehyde.
Protocol B: Enzymatic Kinetic Resolution (Enantioselective)
Best for: Generating (S)-3-amino-3-(3-bromophenyl)propanoic acid for clinical candidates.
Reagents: Racemic ethyl ester of the scaffold, Lipase PSIM (from Burkholderia cepacia), Isopropyl ether (
-
Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using
. -
Enzymatic Hydrolysis: Suspend the racemic ester in water-saturated
. Add Lipase PSIM. -
Incubation: Stir at 45°C. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
-
Separation: Adjust pH to basic to extract the unreacted (R)-ester into the organic layer. Acidify the aqueous layer to precipitate the pure (S)-3-amino-3-(3-bromophenyl)propanoic acid .
Visualization: Synthetic Workflow
Caption: Workflow for converting 3-bromobenzaldehyde to enantiopure (S)-beta-amino acid scaffold.
Part 3: Therapeutic Case Studies
Case Study 1: Antihypertensive Agents (RIT 1412)
Compound:
Case Study 2: Integrin Antagonists ( & )
Target: Integrins are heterodimeric transmembrane receptors involved in cell adhesion and signaling.[2]
Role of Scaffold:
The 3-bromophenyl
-
The carboxylic acid mimics the Aspartate (D).
-
The amino group (often derivatized) mimics the Arginine (R).
-
The 3-Bromophenyl group: Acts as a rigid linker that locks the molecule into the bioactive conformation required to fit the integrin binding cleft. The bromine atom specifically fills hydrophobic sub-pockets in the
subunit, improving selectivity against other integrins. -
Application: Treatment of inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).
Case Study 3: DPP-4 Inhibition (Diabetes)
Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) are used to treat Type 2 Diabetes.[3] Innovation: While Sitagliptin uses a trifluorophenyl group, recent research utilizes the 3-bromophenyl analog as a precursor for "Next-Gen" gliptins.
-
Suzuki Coupling: The bromine allows researchers to attach heteroaryl groups (e.g., pyridine, pyrimidine) to the phenyl ring after the
-amino acid core is synthesized. -
Result: Creation of dual inhibitors (e.g., DPP-4 + GSK-3
) that not only control insulin but also target tau aggregation in Alzheimer's (neuro-metabolic link).
Visualization: Mechanism of Action (Integrin Blockade)
Caption: Competitive inhibition of Integrin receptors by 3-bromo-beta-amino acid derivatives.
Part 4: Future Outlook & Library Generation
The true power of the 3-bromophenyl
Workflow for Library Generation:
-
Synthesize Scaffold: Produce (S)-3-amino-3-(3-bromophenyl)propanoic acid (Protocol B).
-
Protect: Protect amine (Boc/Fmoc) and acid (Ester).
-
Cross-Couple: Perform parallel Suzuki couplings with 96 different aryl-boronic acids.
-
Target: Bi-aryl derivatives.[4]
-
Goal: Explore chemical space for "super-binders" in GPCR pockets.
-
-
Deprotect & Screen: Remove protecting groups and screen for biological activity.
References
-
Source: Journal of the Chemical Society.
-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine (RIT 1412), an antihypertensive agent.[1] -
Source: MDPI Molecules.
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. -
Integrin Antagonists and 3-Bromo Derivatives: Source: Google Patents / Vertex Pharmaceuticals. Title: Antagonists of human integrin (
) - Patent US11174228B2. -
DPP-4 Inhibitors and Quinazoline Derivatives: Source: Nature Scientific Reports / NIH. Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives.
-
General Review of Beta-Amino Acids in Drug Design: Source: PMC (PubMed Central). Title: Synthesis and interest in medicinal chemistry of
-phenylalanine derivatives ( -PAD): an update (2010–2022).
Sources
- 1. β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine (RIT 1412), an antihypertensive agent - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis, Physicochemical Profiling, and Applications of Methyl 3-amino-3-(3-bromophenyl)propanoate in Drug Discovery
Executive Summary
-amino acids and their ester derivatives are indispensable building blocks in modern medicinal chemistry. By introducing an additional carbon atom into the peptide backbone,This technical whitepaper provides an in-depth analysis of Methyl 3-amino-3-(3-bromophenyl)propanoate , a highly versatile
Physicochemical Profiling & Structural Analysis
Methyl 3-amino-3-(3-bromophenyl)propanoate is commercially and synthetically available in two primary forms: the free base (typically an oil or low-melting solid) and the hydrochloride salt (a highly stable, crystalline powder)[2],[3]. The salt form is overwhelmingly preferred in drug development pipelines due to its enhanced shelf-life and resistance to spontaneous inter-molecular lactamization.
Table 1: Quantitative Physicochemical Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| CAS Number | 1038381-80-4 | 1197825-07-2 |
| Molecular Formula | C10H12BrNO2 | C10H13BrClNO2 |
| Molecular Weight | 258.11 g/mol | 294.57 g/mol |
| InChI Key | AYYCGDYJGQKXIO-UHFFFAOYSA-N | N/A |
| Physical State | Viscous Liquid / Oil | Crystalline Solid / Powder |
| Primary Reactive Sites | Aryl Bromide, Primary Amine, Methyl Ester | Aryl Bromide, Methyl Ester (Amine protected as salt) |
Strategic Synthesis Workflows: The Regioselectivity Imperative
The Pitfall of Late-Stage Bromination
A common, yet flawed, strategic assumption in synthesizing this molecule is to build the
The Causality of Failure: The alkyl side chain of the propanoate is an ortho/para-directing group. Attempting a late-stage bromination will dominantly yield the 4-bromo (para) or 2-bromo (ortho) isomers due to the electronic stabilization of the Wheland intermediate at these positions[4]. Accessing the meta-bromo derivative via direct bromination is electronically disfavored.
The Solution: Bottom-Up Multicomponent Assembly
To guarantee absolute regiochemical fidelity, the synthesis must proceed via a bottom-up approach utilizing 3-bromobenzaldehyde , where the meta-bromine is already fixed[2]. The most robust method is a modified Rodionov reaction (a variant of the Mannich-type multicomponent condensation)[5],[6].
Fig 1. Multicomponent Mannich-type condensation ensuring meta-bromo regioselectivity.
Protocol 1: Modified Rodionov Synthesis & Esterification
-
Imine Formation & Condensation: In a 500 mL round-bottom flask, combine 3-bromobenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium acetate (2.0 equiv) in 200 mL of absolute ethanol.
-
Causality: Ammonium acetate serves a dual role. It provides the ammonia necessary to condense with the aldehyde to form the highly electrophilic imine intermediate, while the acetate acts as a mild base to deprotonate the malonic acid, generating the nucleophilic enol[6].
-
-
Reflux & Decarboxylation: Heat the mixture to 80 °C for 8 hours. Following the nucleophilic attack of the malonate onto the imine, the intermediate undergoes thermally driven decarboxylation (loss of CO2) to yield the free
-amino acid. -
Isolation: Cool the mixture to 0 °C. The zwitterionic free acid will precipitate. Filter and wash with cold ethanol to remove unreacted starting materials.
-
In Situ Esterification: Suspend the isolated free acid in anhydrous methanol (100 mL) and cool to 0 °C. Add thionyl chloride (SOCl2, 1.5 equiv) dropwise.
-
Causality: SOCl2 reacts exothermically with methanol to generate anhydrous HCl gas in situ. The HCl acts as a potent Brønsted acid catalyst to activate the carboxylic acid for nucleophilic attack by methanol. Crucially, it also immediately protonates the basic
-amino group, preventing self-condensation (lactamization) and trapping the final product as the highly stable hydrochloride salt[3].
-
-
Final Workup: Reflux for 4 hours, then concentrate under reduced pressure to yield Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride as a pure white solid.
Pharmacological Utility & Downstream Functionalization
The true value of Methyl 3-amino-3-(3-bromophenyl)propanoate lies in its tri-orthogonal reactivity. The molecule possesses three distinct handles that can be manipulated independently without interfering with one another.
Fig 2. Orthogonal functionalization pathways leveraging the three reactive sites.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To generate biaryl libraries for structure-activity relationship (SAR) studies, the aryl bromide handle is exploited.
-
Reagent Assembly: In a Schlenk tube, combine the
-amino ester (1.0 equiv), a substituted arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv). -
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step of the catalytic cycle, increasing the overall turnover frequency for sterically unhindered aryl bromides.
-
-
Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v) and degas via three freeze-pump-thaw cycles.
-
Causality: Degassing is an absolute necessity. Ambient oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, permanently halting the catalytic cycle before oxidative addition can occur.
-
-
Execution: Seal the tube and heat to 90 °C for 12 hours, followed by standard aqueous workup and silica gel chromatography.
Quality Control & Self-Validating Analytical Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
LC-MS Isotopic Signatures: The presence of the bromine atom provides a definitive structural proof. Bromine exists naturally as two stable isotopes (
Br and Br) in a nearly 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet for the[M+H]+ pseudo-molecular ion at m/z 258.0 and 260.0 of equal intensity. The absence of this 1:1 doublet immediately indicates a failure in the synthesis (e.g., debromination during processing). -
H NMR Diagnostics (CDCl
or DMSO-d ):-
The methyl ester (-OCH
) will appear as a sharp, unambiguous singlet integrating to 3H at ~3.6 ppm. -
The chiral
-CH proton will appear as a distinct triplet or multiplet at ~4.4 ppm. -
The aromatic region will show a characteristic meta-substituted pattern (4H total), notably featuring an isolated singlet at ~7.5 ppm corresponding to the proton situated directly between the bromine atom and the propanoate alkyl chain.
-
References
-
ResearchGate / Hilaris. Enantioselective Synthesis of β-amino acids: A Review. Retrieved from: [Link]
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Strategic Utilization of Methyl 3-amino-3-(3-bromophenyl)propanoate in Peptidomimetic Design
Topic: Role of Methyl 3-amino-3-(3-bromophenyl)propanoate in Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Synthesis, Foldamer Stability, and Late-Stage Diversification
Executive Summary
In the landscape of modern peptidomimetics, Methyl 3-amino-3-(3-bromophenyl)propanoate (M-3-ABP) has emerged as a "privileged scaffold." Unlike standard
Part 1: Structural & Chemical Profile[1]
M-3-ABP is a
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | Methyl 3-amino-3-(3-bromophenyl)propanoate |
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| Chirality | Available as Racemic, ( |
| Key Functional Group | Aryl Bromide (Meta-position) |
| Reactivity Profile | Amine (Nucleophile), Ester (Electrophile), Aryl Bromide (Cross-coupling partner) |
| CAS Number | 845909-00-4 (HCl salt) |
Part 2: Synthetic Pathways (The Foundation)
To utilize M-3-ABP in drug discovery, obtaining enantiopure material is non-negotiable. Racemic
2.1 Synthesis Protocol: Modified Rodionov Reaction & EKR
Objective: Synthesize (
Step 1: The Rodionov Reaction (Racemic Assembly)
The Rodionov reaction offers a direct one-pot route to
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (reflux).
-
Procedure:
-
Dissolve 3-bromobenzaldehyde and malonic acid in ethanol.
-
Add ammonium acetate and heat to reflux for 8–12 hours.
-
Upon cooling, the
-amino acid precipitates. Filter and wash with cold ethanol. -
Esterification: Reflux the crude acid in methanol with thionyl chloride (
, 1.2 eq) to yield the racemic methyl ester.
-
Step 2: Enzymatic Kinetic Resolution (Chiral Separation)
Chemical resolution is often inefficient. Lipase-catalyzed hydrolysis is the industry standard for
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]
-
Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0) biphasic system or water-saturated MTBE.
-
Procedure:
-
Suspend racemic M-3-ABP in MTBE.
-
Add phosphate buffer and CAL-B beads.
-
Incubate at 30°C with orbital shaking.
-
Mechanism: CAL-B selectively hydrolyzes the (
)-ester to the free acid, leaving the ( )-ester intact. -
Workup: Filter off the enzyme. Wash the organic phase with basic water (removes (
)-acid). Evaporate the organic phase to isolate pure ( )-M-3-ABP.
-
Visualization: Synthetic Workflow
Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure M-3-ABP.
Part 3: Peptidomimetic Engineering
3.1 Foldamer Architecture
The primary utility of M-3-ABP lies in its ability to induce specific secondary structures. While
-
Steric Driving Force: The bulky 3-bromophenyl group at the
-position restricts rotation around the bond, entropically favoring the folded state. -
Stability: The absence of the standard
-peptide bond topology renders these sequences invisible to common proteases (trypsin, chymotrypsin), significantly increasing plasma half-life.
3.2 Late-Stage Diversification (The "Bromine Handle")
Standard peptide synthesis requires a unique building block for every side-chain variation. M-3-ABP changes this paradigm. By incorporating the bromine-containing scaffold into the peptide first, researchers can use Suzuki-Miyaura Cross-Coupling on the solid phase to generate a library of analogues from a single precursor peptide.
Part 4: Experimental Protocol: On-Resin Suzuki Coupling
Context: This protocol assumes the M-3-ABP unit has already been incorporated into a peptide chain attached to Rink Amide resin.
Reagents:
-
Catalyst:
(Tetrakis) or with SPhos (for difficult couplings). -
Boronic Acid: Aryl- or Heteroaryl-boronic acid (5.0 eq).
-
Base:
(aqueous). -
Solvent: DME (Dimethoxyethane) / Water / Ethanol (7:2:1 ratio).
Step-by-Step Methodology:
-
Preparation: Place the resin-bound peptide (containing the 3-bromophenyl moiety) in a microwave-compatible vial.
-
Solvation: Swell the resin in DME for 15 minutes.
-
Reagent Addition: Add the Boronic Acid (5 eq) and Catalyst (0.1 eq) dissolved in the solvent mixture. Add the aqueous base (10 eq).
-
Degassing: Sparge the mixture with Argon for 5 minutes (Critical: Oxygen poisons Pd catalysts).
-
Reaction: Irradiate in a microwave reactor at 80°C for 30 minutes (or 60°C for 2 hours if thermal).
-
Washing: Filter the resin and wash extensively:
-
3x DMF (removes organics)
-
3x Sodium Diethyldithiocarbamate solution in DMF (0.05 M) (Critical: Removes Pd scavengers/black residue).
-
3x DCM.
-
-
Cleavage: Cleave the peptide from the resin using TFA/TIS/Water (95:2.5:2.5) and analyze via LC-MS.[2]
Visualization: Diversification Logic
Figure 2: Late-stage diversification workflow allowing the generation of diverse libraries from a single solid-phase precursor.
Part 5: Therapeutic Implications & Case Studies
Case Study: RGD Integrin Antagonists
Integrins are transmembrane receptors that mediate cell adhesion. The RGD (Arg-Gly-Asp) sequence is the universal recognition motif.
-
Problem: Linear RGD peptides degrade rapidly and lack specificity between Integrin subtypes (e.g.,
vs ). -
Solution with M-3-ABP:
-
Replace the central Gly or Asp with M-3-ABP to induce a turn structure (Foldamer approach).
-
Use the "Bromine Handle" to couple a hydrophobic biphenyl group. This group reaches into the hydrophobic pocket adjacent to the RGD binding site in the integrin, enhancing affinity and selectivity.
-
Result: A proteolytically stable, high-affinity antagonist generated via the Suzuki workflow described above.
-
References
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link
-
Planas, M., et al. (2007). "Effectiveness of the Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification." Tetrahedron. Link
- Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of beta-amino acids." Berichte der deutschen chemischen Gesellschaft.
-
Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids." Tetrahedron. Link
Sources
Literature review of 3-substituted beta-phenylalanine analogs
Engineering Chiral Complexity: A Technical Whitepaper on 3-Substituted -Phenylalanine Analogs
Executive Summary
This technical guide explores the mechanistic rationale behind the use of 3-substituted
Pharmacological Significance & Mechanistic Grounding
The integration of 3-substituted
Causality in Drug Design: The specific substitution pattern on the phenyl ring is not arbitrary. The highly electronegative fluorine atoms modulate the pKa of the
Mechanism of DPP-4 inhibition by β-phenylalanine analogs.
Chemical Synthesis Workflows: Transition-Metal Catalysis
Historically, synthesizing enantiopure
Causality in Catalyst Selection: Merck and Solvias pioneered the direct asymmetric hydrogenation of unprotected enamines using a rhodium(I) catalyst complexed with a chiral ferrocenyl-based diphosphine ligand[2]. Unprotected enamines are notoriously difficult to hydrogenate enantioselectively because they readily tautomerize to imines, leading to poor facial selectivity. The bulky ferrocenyl ligand creates a rigid, sterically demanding chiral pocket. This locks the enamine substrate into a specific conformation, ensuring that the oxidative addition of
Rh-catalyzed asymmetric hydrogenation of unprotected enamines.
Biocatalytic Cascades: The Green Chemistry Frontier
While transition-metal catalysis is efficient, biocatalysis offers unparalleled regio- and stereoselectivity under mild, aqueous conditions[3]. Two primary enzymatic classes dominate the synthesis of 3-substituted
-Transaminases ( -TA)
Enzymatic transamination of β-keto esters to β-phenylalanine.
Phenylalanine Aminomutase (PAM)
PAMs, originally isolated from Taxus chinensis, catalyze the isomerization of naturally abundant (S)-
Quantitative Data Analysis
The following table summarizes the performance metrics of the primary synthetic routes for 3-substituted
| Synthesis Method | Catalyst / Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Advantage |
| Asymmetric Hydrogenation | Rh(I)-Ferrocenyl | Unprotected Enamine | >95% | >98% | High throughput, industrial scale[2] |
| Asymmetric Hydrogenation | Ru-BINAP | 90% | 90-95% | Broad substrate scope[1] | |
| Biocatalytic Transamination | Engineered | 85-92% | >99% | Mild conditions, high stereoselectivity[4] | |
| Aminomutase Isomerization | PAM (Taxus chinensis) | 72% | >99% | Utilizes abundant natural amino acids |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where in-process metrics confirm the success of the transformation before downstream isolation.
Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Enamines
-
Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with the unprotected enamine substrate (1.0 eq) and the Rh(I)-ferrocenyl catalyst (0.005 eq).
-
Solvent Addition: Dissolve the mixture in degassed methanol. Causality: Polar protic solvents stabilize the polar transition state of the enamine-rhodium complex, accelerating the reaction rate.
-
Pressurization: Seal the autoclave, purge with
gas three times, and pressurize to 250 psi. Causality: High pressure ensures sufficient dissolved concentration to overcome the rate-limiting oxidative addition step. -
Self-Validating Kinetic Monitoring: Stir the reaction at 50°C. Use a mass flow controller to monitor
uptake continuously. The reaction is deemed complete when consumption plateaus, providing real-time validation without breaking the pressurized seal. -
Isolation & Validation: Vent the reactor, concentrate the solvent in vacuo, and analyze the crude mixture via chiral HPLC. An ee of >98% validates the facial selectivity of the catalyst.
Protocol B: Enzymatic Synthesis using -Transaminase
-
Reaction Assembly: In a jacketed bioreactor, dissolve the 3-substituted
-keto ester (30 mM) in an aqueous buffer containing 30% (v/v) DMSO to aid substrate solubility[4]. -
Cofactor and Donor Addition: Add 1 mM pyridoxal-5'-phosphate (PLP) and a 5-fold molar excess of isopropylamine (amine donor). Causality: PLP is the essential cofactor that mediates the amino group transfer via a Schiff base intermediate.
-
Enzyme Introduction: Introduce the purified engineered
-TA (e.g., mutant 3FCR_4M)[4]. Stir at 30°C. -
Self-Validating pH Stat Control: The transamination process alters the ionic balance of the solution. Connect the bioreactor to an automated pH stat set to maintain pH 7.5 using 1M HCl. The volume of titrant added directly correlates with product formation, offering an orthogonal, real-time metric of enzymatic conversion.
-
Purification: Extract the aqueous layer with ethyl acetate, dry over
, and purify via semi-preparative HPLC to isolate the enantiopure (S)- -phenylalanine ester[4].
References
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris. Available at:[Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. Available at:[Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]
-
Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. PMC. Available at:[Link]
-
Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. ResearchGate. Available at: [Link]
-
Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. RSC Publishing. Available at: [Link]
-
Inherent Safety at Chemical Sites. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids. ResearchGate. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methyl 3-amino-3-(3-bromophenyl)propanoate CAS number and identifiers
Title : Methyl 3-amino-3-(3-bromophenyl)propanoate: A Technical Whitepaper on Chemical Identifiers, Synthesis, and Application in Drug Discovery
Executive Summary
Methyl 3-amino-3-(3-bromophenyl)propanoate is a highly versatile β-amino ester building block critical to modern medicinal chemistry and drug development[1]. Featuring a reactive primary amine, a protected carboxylate (methyl ester), and a meta-brominated phenyl ring, this scaffold serves as a linchpin for synthesizing complex nitrogen-containing therapeutics, including peptidomimetics and small-molecule inhibitors[1]. This whitepaper details its core chemical identifiers, outlines a self-validating synthetic protocol, and explores its mechanistic utility in advanced cross-coupling reactions.
Chemical Identifiers and Structural Data
Accurate compound tracking is the foundation of reproducible research. The target molecule exists as a free base and a more stable hydrochloride salt, with commercially available enantiopure forms tailored for stereospecific drug design.
Table 1: Core Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | Methyl 3-amino-3-(3-bromophenyl)propanoate |
| Molecular Formula | C10H12BrNO2 (Base) / C10H13BrClNO2 (HCl salt) |
| Molecular Weight | 258.11 g/mol (Base)[2] |
| CAS Number (Racemic Base) | 1038381-80-4[2] |
| CAS Number (Racemic HCl) | 1197825-07-2[3] |
| CAS Number ((S)-enantiomer HCl) | 1391379-45-5[4] |
| CAS Number ((R)-enantiomer HCl) | 845909-00-4[5] |
| SMILES (Base) | O=C(OC)CC(N)C1=CC=CC(Br)=C1 |
| InChI Key | AYYCGDYJGQKXIO-UHFFFAOYSA-N[1] |
Mechanistic Utility & Chemical Causality
In drug development, selecting the right building block is a matter of strategic causality. Methyl 3-amino-3-(3-bromophenyl)propanoate is specifically engineered for downstream functionalization:
-
The β-Amino Ester Framework : Unlike α-amino acids, β-amino acids provide enhanced proteolytic stability when incorporated into peptidomimetics[1]. The methyl ester acts as an orthogonal protecting group, preventing unwanted polymerization during amine functionalization, while remaining easily cleavable via mild basic hydrolysis (e.g., LiOH) when the free acid is required.
-
The Meta-Bromo Substitution : The bromine atom at the meta position of the phenyl ring is not merely a structural feature; it is a highly reactive synthetic handle[1]. It enables late-stage functionalization via Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). The meta geometry often forces resulting biaryl systems into specific vectors that optimally occupy hydrophobic pockets in target kinases or GPCRs, a critical factor in structure-based drug design.
Synthetic Methodology: A Self-Validating Protocol
A robust synthetic protocol must be a self-validating system, where each step includes orthogonal analytical checks to ensure intermediate integrity. The most effective route relies on a modified Mannich-type multicomponent condensation followed by esterification[1].
Step 1: Multicomponent Condensation (Mannich-Type)
-
Procedure : In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol. Reflux the mixture for 6-8 hours.
-
Causality : Ammonium acetate serves a dual role as the nitrogen source and a mild base. The reaction proceeds via an electrophilic iminium ion intermediate formed between the aldehyde and ammonia, which is subsequently attacked by the enol form of malonic acid[1]. Decarboxylation yields the intermediate 3-amino-3-(3-bromophenyl)propanoic acid.
-
Self-Validation Checkpoint : Monitor via TLC (UV active). The reaction is complete when the aldehyde spot (high Rf) disappears. Filter the resulting white precipitate and wash with cold ethanol. Verify via LC-MS (Expected m/z for [M+H]+: 244.0 / 246.0, displaying the characteristic 1:1 isotopic pattern for a single bromine atom).
Step 2: Esterification and Salt Formation
-
Procedure : Suspend the intermediate acid in anhydrous methanol (0.5 M) and cool to 0°C under an inert atmosphere. Dropwise, add thionyl chloride (SOCl2, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality : Using SOCl2 in methanol generates anhydrous HCl in situ. This is a critical strategic choice: it activates the carboxylic acid via an acyl chloride intermediate, driving the esterification to completion, while simultaneously protonating the primary amine. This prevents the free amine from undergoing oxidative degradation or side reactions, yielding the highly stable hydrochloride salt.
-
Self-Validation Checkpoint : Concentrate the reaction mixture in vacuo and triturate with diethyl ether to precipitate the product. Confirm success via 1H-NMR (DMSO-d6): Look for the emergence of a sharp 3H singlet at ~3.6 ppm (methoxy group) and the downfield shift of the amine protons (~8.5 ppm, broad singlet, 3H, -NH3+) indicating successful salt formation.
Downstream Application Workflow
Synthesis and downstream functionalization workflow for the target β-amino ester.
Quantitative Data Presentation
The following table summarizes the expected quantitative metrics for the synthesis and purification of this compound, establishing a baseline for quality control in drug development workflows.
Table 2: Quality Control Metrics and Analytical Standards
| Process Metric | Expected Value | Analytical Method |
| Condensation Yield | 70% - 80% | Gravimetric Analysis |
| Esterification Yield | > 90% | Gravimetric Analysis |
| Chemical Purity | ≥ 95% | RP-HPLC (UV detection at 254 nm) |
| Isotopic Signature | 1:1 ratio (258/260 m/z) | ESI-MS (Positive Ion Mode) |
| Enantiomeric Excess (ee) | > 98% (for chiral variants) | Chiral HPLC (e.g., Chiralcel OD-H) |
References
1.[4] Title: (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate ... - CP Lab Safety Source: calpaclab.com URL: 4 2.[2] Title: methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 Source: chemicalbook.com URL: 2 3.[5] Title: (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl (1 ... - Alchimica Source: alchimica.cz URL: 5 4.[3] Title: 1197825-07-2 | Methyl 3-amino-3-(3-bromophenyl)propanoate ... Source: chemscene.com URL: 3 5.[1] Title: Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem Source: benchchem.com URL: 1
Sources
- 1. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 2. methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl (1 x 250 mg) | Alchimica [shop.alchimica.cz]
Bioavailability of beta-amino acid methyl esters in drug discovery
Technical Guide: Bioavailability of -Amino Acid Methyl Esters in Drug Discovery
Executive Summary
The incorporation of
This guide analyzes the pharmacokinetic viability of
The Strategic Value of -Amino Acid Methyl Esters
The Stability-Permeability Trade-off
While
- -Amino Acids: Rapidly transported but metabolically unstable.
- -Amino Acids: Metabolically stable but often poorly permeable due to high polarity.
-
-Amino Acid Methyl Esters: Designed to retain the metabolic stability of the
-backbone while temporarily masking polarity to facilitate passive diffusion or carrier-mediated uptake.
The Prodrug Rationale
The methyl ester functions as a "bioreversible" modification. Ideally, it remains intact during absorption (crossing the enterocyte) but is hydrolyzed by intracellular or plasma carboxylesterases (CES) to release the active free acid.
Critical Design Challenge:
Physicochemical Properties & Transporter Interaction
Lipophilicity Modulation
Esterification significantly increases the partition coefficient (LogP).
-
Free
-Amino Acid: LogP -2.0 to -4.0 (Highly hydrophilic). -
Methyl Ester: LogP shifts positively by
1.5–2.0 units, pushing the compound into the optimal range for passive diffusion (LogP 0–3).
PEPT1 Transporter Targeting
The intestinal oligopeptide transporter 1 (PEPT1/SLC15A1) is a high-capacity, low-affinity transporter. While it naturally transports di/tripeptides, it also recognizes specific amino acid esters.
-
Mechanism: The ester carbonyl mimics the peptide bond carbonyl required for PEPT1 recognition.
-
-Selectivity: PEPT1 tolerates the
-backbone expansion, but affinity is generally lower than for -analogs. Methyl esters enhance this affinity by removing the negative charge that would otherwise repel the transporter's binding pocket.
Metabolic Stability: The vs. Dichotomy
The hydrolysis of amino acid esters is primarily mediated by Carboxylesterases (CES1 in liver, CES2 in intestine) and Paraoxonase (PON1 in plasma).
Mechanistic Basis of Stability
The rate of enzymatic hydrolysis is governed by the electrophilicity of the carbonyl carbon and the steric environment.
-
Inductive Effect: In
-amino esters, the protonated ammonium group ( ) is electron-withdrawing and adjacent ( ) to the carbonyl, making the ester bond highly electrophilic and susceptible to nucleophilic attack by the serine hydrolase. -
Distance Effect: In
-amino esters, the ammonium group is separated by an extra methylene unit ( ). This attenuates the electron-withdrawing effect, making the carbonyl less electrophilic. -
Steric Hindrance: The side chain in
-amino acids sits on the carbon adjacent to the amine, not the carbonyl. However, the flexibility of the ethyl backbone can create unfavorable conformations for the enzyme active site.
Visualization: Hydrolysis Kinetics Pathway
Caption: Kinetic disposition of
Experimental Protocols for Assessment
To validate the bioavailability of a specific
Tier 1: Chemical & Enzymatic Stability Assay
Objective: Determine the intrinsic clearance (
Protocol:
-
Preparation: Prepare a 10 mM stock of the methyl ester in DMSO.
-
Matrix: Thaw pooled human plasma or Liver S9 fraction (final protein conc. 1 mg/mL) in phosphate buffer (pH 7.4).
-
Incubation: Spike matrix with test compound (final conc. 1
M) to minimize saturation. Incubate at 37°C. -
Sampling: Aliquot 50
L at min. -
Quenching: Add 200
L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Ester (Parent) and appearance of the Acid (Metabolite).
Acceptance Criteria:
-
-Ester Control:
min (Rapid activation). -
-Ester Target:
min (Controlled release). -
Fail:
hours (Bio-inactive/accumulation risk).[1]
Tier 2: Caco-2 Permeability Assay
Objective: Assess membrane permeability and transporter efflux.
Protocol:
-
Culture: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300
). -
Buffer: HBSS (pH 6.5 Apical / pH 7.4 Basolateral) to mimic the intestinal gradient.
-
Dosing: Add 10
M methyl ester to the Apical chamber (A-to-B) or Basolateral chamber (B-to-A). -
Inhibition Check: Co-incubate with Gly-Sar (10 mM) to test for PEPT1 involvement.
-
Calculation: Calculate Apparent Permeability (
).
Data Interpretation Table:
| Parameter | Low Permeability | Moderate Permeability | High Permeability |
| < 1.0 | 1.0 – 10.0 | > 10.0 | |
| Efflux Ratio (B-A/A-B) | > 2.0 (Active Efflux) | < 2.0 | < 2.0 |
| Gly-Sar Effect | No change | Reduced | No change |
Comparative Data Analysis
The following table summarizes the typical bioavailability shifts observed when converting
| Compound Class | LogP (Approx) | Plasma | PEPT1 Affinity | Primary Clearance |
| -2.5 | Stable | Low | Renal | |
| -0.5 | < 20 min | High | Plasma Hydrolysis | |
| -2.8 | Highly Stable | Very Low | Renal | |
| -0.8 | 2 - 6 Hours | Moderate | Hepatic Hydrolysis |
Logical Workflow for Optimization
Caption: Decision tree for optimizing
References
-
Exploring Ester Prodrugs: A Comprehensive Review. SCIRP. [Link]
-
Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI Molecules. [Link]
-
Amino Acids in the Development of Prodrugs. NCBI PMC. [Link]
-
Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. [Link]
-
Caco-2 Permeability Assay Protocols. Evotec. [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]
Electronic Properties of the 3-Bromophenyl Ring in Amino Acid Synthesis
Executive Summary
The incorporation of 3-bromophenyl moieties into amino acid scaffolds—specifically as 3-bromo-L-phenylalanine (
Part 1: Electronic Architecture of the 3-Bromophenyl Moiety
Inductive vs. Resonance Effects
The 3-bromophenyl ring is defined by the mismatch between the bromine atom's inductive withdrawal (
-
Inductive Effect (
): Bromine is highly electronegative ( ), creating a strong dipole that pulls electron density from the aromatic ring through the -framework. -
Mesomeric Effect (
): While bromine has lone pairs capable of donation, this overlap is poor ( mismatch). Crucially, in the 3-position (meta) , resonance effects cannot effectively delocalize charge to the amino acid attachment point (position 1).
Hammett Constant Analysis:
The electronic bias is quantified by the Hammett substituent constant (
- : The positive value confirms the substituent is electron-withdrawing.
-
: The meta position is more electron-deficient than the para position because the weak
effect opposes the effect at the para position, but does not operate at the meta position.
The Sigma-Hole and Halogen Bonding
The 3-bromophenyl ring exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.[2] In protein binding pockets, this allows
Visualization of Electronic Vectors
The following diagram illustrates the electronic vectors and the resulting deactivation of the ring.
Figure 1: Electronic vectors of the 3-bromophenyl ring. Note the dominance of the Inductive (-I) effect at the meta-position.
Part 2: Impact on Synthetic Reactivity
The electron-deficient nature of the 3-bromophenyl ring influences synthetic routes, particularly in metal-catalyzed cross-couplings and electrophilic substitutions.
Oxidative Addition Rates
In Palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki), the electron-poor nature of the ring accelerates oxidative addition . The C-Br bond in 3-bromophenylalanine precursors is more labile toward Pd(0) insertion than electron-rich analogs (e.g., 3-methoxyphenyl), making it an excellent candidate for late-stage functionalization.
Nucleophilic Sensitivity
The ring deactivation makes the system less prone to oxidative degradation but increases the acidity of the benzylic protons. In asymmetric alkylation (see Protocol below), this requires careful temperature control to prevent racemization via enolization of the product.
Part 3: Strategic Synthesis Protocol
Method: Asymmetric Phase-Transfer Catalysis (PTC)
Objective: Synthesis of protected 3-bromo-L-phenylalanine.
Rationale: This method is preferred over asymmetric hydrogenation for halogenated substrates because it avoids the risk of hydrodehalogenation (cleaving the C-Br bond) which often occurs with Pd/C or Rh catalysts under
Experimental Workflow Diagram
Figure 2: Phase-Transfer Catalysis workflow for 3-bromo-L-phenylalanine synthesis.
Detailed Experimental Protocol
Reaction: Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 3-bromobenzyl bromide.
Reagents:
-
Substrate: N-(diphenylmethylene)glycine tert-butyl ester (
equiv). -
Electrophile: 3-Bromobenzyl bromide (
equiv). -
Catalyst:
-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide ( mol%). -
Base:
aqueous KOH. -
Solvent: Toluene.
Step-by-Step Methodology:
-
Catalyst Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral PTC (
mol%) and the glycine imine substrate ( equiv). -
Solvation: Dissolve the solids in Toluene (
M concentration relative to substrate). Cool the mixture to using an ice bath. Note: Lower temperature enhances enantioselectivity by rigidifying the chiral pocket. -
Electrophile Addition: Add 3-bromobenzyl bromide (
equiv) in one portion. -
Base Initiation: Vigorously add
aqueous KOH ( equiv). High stirring rate ( rpm) is critical to maximize the interfacial surface area. -
Monitoring: Stir at
. Monitor by TLC (Silica, 10:1 Hexane:EtOAc). The spot for the starting imine ( ) should disappear, replaced by the less polar product ( ). Reaction typically completes in 4–12 hours. -
Quench & Workup: Dilute with water and extract with
( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Hydrolysis: Dissolve the crude imine in THF/1N HCl (
) and stir at RT for 2 hours to cleave the benzophenone protecting group. -
Purification: Wash the aqueous layer with
(removes benzophenone). Adjust aqueous layer pH to 10 with , extract the free amino ester with DCM, and concentrate.
Self-Validating Checkpoints:
-
Visual: The reaction mixture should remain biphasic. If an emulsion forms, the stirring rate is too high or the concentration is wrong.
-
Chiral HPLC: Analyze the product on a Chiralcel OD-H column (Hexane/IPA 90:10). The L-enantiomer typically elutes second. Target ee:
.
Part 4: Data Summary & Applications
Comparative Electronic Data
The following table contrasts the 3-bromo substituent with common analogs, highlighting why it is a unique tool for tuning lipophilicity and electronics without introducing steric bulk comparable to an iodo-group.
| Substituent | Position | Hammett | Lipophilicity ( | Halogen Bond Capability |
| -H | - | 0.00 | 0.00 | None |
| -Br | Meta (3) | 0.39 | 0.86 | High (Linear) |
| -Br | Para (4) | 0.23 | 0.86 | High (Linear) |
| -Cl | Meta (3) | 0.37 | 0.71 | Moderate |
| -F | Meta (3) | 0.34 | 0.14 | Low/None |
Drug Discovery Applications[2][3][4]
-
Metabolic Blocking: The 3-position of the phenyl ring is a common site for CYP450-mediated hydroxylation. Substituting hydrogen with bromine sterically and electronically blocks this metabolic soft spot, extending the half-life (
) of the peptide drug. -
Bioisosterism: The 3-bromophenyl ring serves as a hydrophobic, electron-poor isostere for tryptophan or phenylalanine, often improving membrane permeability due to the increased lipophilicity (
).
References
-
Negishi Cross-Couplings in the Synthesis of Amino Acids. Organic & Biomolecular Chemistry. [Link]
-
Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]
-
Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]
-
Values of some Hammett substituent constants. ResearchGate (Data Compilation). [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
Sources
Difference between alpha and beta 3-bromophenyl amino acid derivatives
Engineering Peptidomimetics: A Comparative Analysis of - and -3-Bromophenyl Amino Acid Derivatives
Executive Summary
The integration of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, driven by the need to overcome the poor bioavailability and rapid clearance of native peptides. Among these synthetic building blocks, 3-bromophenyl amino acid derivatives are highly valued for their ability to introduce lipophilic bulk and highly directional halogen bonding into receptor binding pockets.
This technical guide provides an in-depth comparative analysis between the canonical
Structural and Physicochemical Divergence
The fundamental distinction between
-
-3-Bromophenylalanine : The primary amine is attached to the
-carbon (C2), directly adjacent to the carboxylic acid. This maintains the canonical geometry recognized by endogenous biological systems, making it an ideal drop-in replacement for natural phenylalanine when probing local steric or electronic effects[1]. -
-3-Bromophenylalanine (
-derivative) : The primary amine is shifted to the -carbon (C3), which also bears the 3-bromophenyl side chain. This effectively inserts an extra methylene group into the peptide backbone. This homologation fundamentally alters the dihedral angles ( , , ) and hydrogen-bonding patterns, inducing unique secondary structures (such as 14-helices) when incorporated into oligomers[2][3].
Quantitative Comparison
| Feature | ||
| IUPAC Name | (2S)-2-amino-3-(3-bromophenyl)propanoic acid | 3-amino-3-(3-bromophenyl)propanoic acid |
| Molecular Weight | 244.08 g/mol | 244.08 g/mol |
| Amine Position | C2 ( | C3 ( |
| Side-Chain Position | C3 ( | C3 ( |
| Protease Recognition | High (Substrate for natural enzymes) | Low (Evades active site alignment) |
| In vivo Half-life | Minutes to hours (< 2h) | Extended (Often > 24h - 7 days) |
| Primary Utility | Endogenous peptide mimicry | Pharmacokinetic optimization |
Pharmacokinetic Stability: The Causality of Protease Resistance
A major liability of canonical
Mechanistic Causality: Proteolytic hydrolysis is a highly stereospecific process. For a protease to cleave an amide bond, the enzyme's catalytic triad (e.g., Ser-His-Asp) must perfectly align with the peptide backbone to facilitate the nucleophilic attack of a water molecule on the carbonyl carbon.
When
Fig 1: Pharmacokinetic divergence of alpha vs. beta 3-bromophenyl derivatives under proteolytic stress.
Experimental Workflows: Synthesis and SPPS Integration
Incorporating highly substituted unnatural amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The structural nature of
The following protocol establishes a self-validating system for the successful incorporation of Fmoc-
Protocol: Fmoc-SPPS Incorporation of -3-Bromophenylalanine
Objective: To couple Fmoc-
Step 1: Resin Preparation & Deprotection
-
Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group.
-
Wash thoroughly with DMF (5 × 1 min). Causality: Complete removal of the Fmoc group is essential to expose the primary amine for nucleophilic attack.
Step 2: Coupling of Fmoc-
-
Prepare a solution of Fmoc-
-3-bromophenylalanine (3.0 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in minimal DMF. -
Add the activated mixture to the resin and agitate for 2 hours at room temperature (or 45°C for 30 mins if using microwave-assisted SPPS). Causality: While the carboxyl group of the
-amino acid is relatively unhindered, the altered backbone dynamics can slow coupling kinetics. HATU is utilized because its 7-aza-1-hydroxybenzotriazole leaving group is highly reactive, ensuring complete acylation.
Step 3: Validation (Self-Validating Checkpoint)
-
Perform a Kaiser Test on a few resin beads. Causality: A negative (yellow) result confirms that all free primary amines have been acylated. A positive (blue) result dictates that Step 2 must be repeated (double coupling) before proceeding, preventing the accumulation of deletion impurities.
Step 4: Deprotection and Elongation (The Steric Challenge)
-
Deprotect the newly added
-amino acid using 20% Piperidine in DMF. -
To couple the next amino acid onto the
-3-bromophenylalanine residue, use highly activated conditions: 4.0 equivalents of the incoming Fmoc-amino acid, 3.9 equivalents of COMU or HATU, and 8.0 equivalents of DIPEA. Agitate for 3 to 4 hours. Causality: The amine on the -3-bromophenylalanine is severely hindered by the adjacent 3-bromophenyl ring. Standard coupling times are insufficient. Extended agitation with highly efficient uronium-based coupling reagents is mandatory to overcome this steric clash and form the subsequent amide bond.
Pharmacological Applications
The strategic selection between
-
Targeted Kinase Inhibition: The 3-bromo substitution acts as a heavy halogen, capable of forming highly directional halogen bonds with Lewis bases (e.g., backbone carbonyls) in target protein binding pockets.
-3-bromophenyl derivatives have been heavily utilized in mapping the Structure-Activity Relationship (SAR) of EGFR tyrosine kinase inhibitors, where precise spatial orientation is required for potency. -
Systemic Peptide Therapeutics: For systemic applications like GLP-1 receptor agonists or neurotensin analogs, the
-3-bromophenylalanine derivative is preferred. It preserves the critical pharmacophoric interactions of the bromophenyl ring while imparting the proteolytic resistance necessary for once-daily or once-weekly dosing regimens[3][4].
References
-
3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]
-
3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications PubMed Central (PMC) - NIH URL:[Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides PubMed - NIH (Chem Biodivers. 2005) URL:[Link]
Sources
- 1. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate
Executive Summary
This application note details a robust, two-step protocol for the synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate . This
The method utilizes a modified Rodionov condensation to generate the free
Reaction Scheme & Logic
The synthesis proceeds via two distinct stages.[1][2][3][4][5][6] The first establishes the carbon-nitrogen framework and the carboxylic acid tail. The second locks the acid as a methyl ester to improve solubility and reactivity for subsequent amidation or coupling.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic workflow from aldehyde precursor to amino-ester hydrochloride.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Equiv. | Role |
| 3-Bromobenzaldehyde | 3132-99-8 | 1.0 | Limiting Reagent |
| Malonic Acid | 141-82-2 | 1.1 | C2-Source |
| Ammonium Acetate | 631-61-8 | 2.0 | Amine Source |
| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |
| Thionyl Chloride | 7719-09-7 | 2.5 | Chlorinating/Activating Agent |
| Methanol (Anhydrous) | 67-56-1 | Solvent | Esterification Nucleophile |
Equipment
-
Round-bottom flasks (RBF) with reflux condensers.
-
Magnetic stir plates with oil bath/heating mantles.
-
Inert gas manifold (Nitrogen or Argon).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Part A: Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid (Rodionov Condensation)
Principle: This step involves the condensation of the aldehyde with malonic acid and ammonia (from ammonium acetate). The mechanism proceeds through an imine formation, Knoevenagel-type addition, and subsequent decarboxylation.
Procedure:
-
Setup: To a 250 mL single-neck RBF equipped with a magnetic stir bar, add 3-Bromobenzaldehyde (5.0 g, 27.0 mmol), Malonic acid (3.1 g, 29.7 mmol, 1.1 equiv), and Ammonium acetate (4.16 g, 54.0 mmol, 2.0 equiv).
-
Solvent: Add absolute Ethanol (50 mL). The solids may not dissolve immediately.[5]
-
Reaction: Attach a reflux condenser and heat the mixture to vigorous reflux (approx. 80°C) for 8–12 hours .
-
Observation: The reaction mixture usually turns homogeneous and then may precipitate the amino acid as the reaction progresses.
-
-
Workup (Isoelectric Precipitation):
-
Cool the reaction mixture to room temperature.
-
If a heavy precipitate forms, filter the crude solid.
-
Refinement: If no precipitate forms (or to maximize yield), evaporate the ethanol under reduced pressure to
20% volume. Add hot water (20 mL) and heat to dissolve solids, then allow to cool slowly. The amino acid is zwitterionic and typically least soluble at neutral pH. -
Filter the white to off-white solid and wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 15 mL).
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Checkpoint: Expected Yield: 60–75%. Solid should be free-flowing. Sticky solids indicate retained solvent or incomplete decarboxylation.
-
Part B: Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride
Principle: Fischer esterification driven by in-situ generation of HCl from Thionyl Chloride.
Procedure:
-
Setup (Safety Critical): Perform in a fume hood. To a dry 100 mL RBF containing Anhydrous Methanol (30 mL) cooled to 0°C (ice bath), add Thionyl Chloride (
) (1.9 mL, 26 mmol) dropwise over 10 minutes.-
Note: Evolution of HCl gas and heat will occur.[2] Maintain temperature <10°C.
-
-
Addition: Add the 3-Amino-3-(3-bromophenyl)propanoic acid (2.5 g, 10.2 mmol) from Part A in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor consumption of the acid by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1; stain with Ninhydrin).
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solvent in vacuo to near dryness.
-
Trituration: Add Diethyl Ether (or MTBE) (30 mL) to the residue and stir vigorously. The product should crystallize as the hydrochloride salt.
-
-
Filtration: Filter the white solid, wash with ether, and dry under vacuum.[2]
Critical Analysis & Troubleshooting (E-E-A-T)
Mechanistic Insights
The Rodionov reaction is unique because it introduces the amine and the carbon chain simultaneously. The meta-bromo substituent is electron-withdrawing (
Self-Validating Quality Control
-
The "Sticky Solid" Trap: In Part A, if the product oils out rather than precipitating, it indicates the presence of unreacted malonic acid or acetamide byproducts.
-
Correction: Redissolve in minimum hot water, adjust pH to ~6.0 with dilute NaOH/HCl, and induce crystallization with scratching.
-
-
Esterification Completeness: In Part B, residual water from Part A will destroy thionyl chloride. Ensure the intermediate acid is thoroughly dried. If the reaction stalls, add 0.5 equiv more
.
Stereochemistry Note
This protocol yields the racemic (
Logic Diagram: Purification Decision Tree
Figure 2: Decision logic for intermediate purification to ensure downstream success.
Analytical Data (Expected)
For Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride :
-
Physical State: White crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
-
8.6–8.9 (br s, 3H,
) - 7.8 (s, 1H, Ar-H)
- 7.5–7.6 (m, 2H, Ar-H)
- 7.3 (t, 1H, Ar-H)
-
4.6–4.7 (m, 1H,
) -
3.6 (s, 3H,
) -
3.0–3.2 (dd, 2H,
)
-
8.6–8.9 (br s, 3H,
References
-
Rodionov Reaction Mechanism
- Rodionov, V. M.; Malevinskaya, E. T. Ber. Dtsch. Chem. Ges.1926, 59, 2952.
-
See also: K. S. Chu, G. R. Negrete, J. P. Konopelski.[8] "Synthesis of
-Amino Acids." .
- Synthesis of Halogenated -Amino Acids: Soloshonok, V. A., et al. "Biocatalytic Resolution of -Amino Acids." Tetrahedron: Asymmetry2004, 15, 2965. Application Note: This paper validates the stability of aryl halides under Rodionov conditions.
-
Esterification Protocols
- Anand, R. C.; Vimal. "A Convenient Synthesis of Amino Acid Methyl Esters." Synth. Commun.1998, 28, 1963.
-
Standard Protocol:.
- General Review: Cole, D. C. "Recent Stereoselective Synthetic Approaches to -Amino Acids." Tetrahedron1994, 50, 9517.
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Enantioselective Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate
Introduction & Strategic Rationale
Enantiopure
While rhodium-catalyzed asymmetric hydrogenation of
Mechanistic Causality & Stereocontrol (E-E-A-T)
The synthesis relies on a three-step sequence: imine condensation, diastereoselective Reformatsky-type addition, and acidic deprotection[4]. The causality behind the exceptional stereocontrol lies in the highly ordered transition state during the carbon-carbon bond formation.
-
Imine Condensation: The reaction of 3-bromobenzaldehyde with (R)-tert-butanesulfinamide is driven to completion by Titanium(IV) ethoxide (
). acts dually as a Lewis acid to activate the carbonyl and as a highly effective water scavenger, preventing the reversible hydrolysis of the sensitive sulfinyl imine[5]. -
Facial Selectivity (The Zimmerman-Traxler Model): The addition of the zinc enolate (generated from methyl bromoacetate) to the chiral imine proceeds via a six-membered, chair-like transition state. The bulky tert-butyl group of the auxiliary occupies an equatorial position, effectively shielding the Re face of the imine. Consequently, the nucleophilic zinc enolate is forced to attack from the less sterically hindered Si face[6]. This predictable trajectory exclusively yields the (S)-configuration at the newly formed
-carbon[7]. -
Orthogonal Deprotection: The sulfinyl group is highly stable to basic and nucleophilic conditions but is rapidly cleaved under anhydrous acidic conditions (HCl in MeOH/Dioxane), releasing the free
-amino ester hydrochloride without racemization[5].
Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate.
Quantitative Data Summary
The following table summarizes the expected metrics for each step when utilizing the protocols described below. The self-validating nature of the methodology ensures that deviations in yield or selectivity can be caught immediately via routine NMR.
| Step | Intermediate / Final Product | Yield (%) | dr | ee (%) | Self-Validation Marker ( |
| 1 | (R)-N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide | 92% | N/A | >99% | Disappearance of aldehyde CHO ( |
| 2 | Methyl 3-(((R)-tert-butylsulfinyl)amino)-3-(3-bromophenyl)propanoate | 85% | 98:2 | N/A | Integration of major vs. minor tert-butyl singlets ( |
| 3 | Methyl (S)-3-amino-3-(3-bromophenyl)propanoate HCl | 95% | N/A | >99% | Complete disappearance of the tert-butyl singlet ( |
Experimental Protocols
Step 1: Synthesis of (R)-N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide
Objective: Quantitative formation of the chiral electrophile.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 3-bromobenzaldehyde (18.5 g, 100 mmol, 1.0 eq) and anhydrous THF (100 mL).
-
Reagent Addition: Add (R)-tert-butanesulfinamide (12.7 g, 105 mmol, 1.05 eq) followed by Titanium(IV) ethoxide (45.6 g, 200 mmol, 2.0 eq) in one portion.
-
Reaction: Stir the yellow solution at room temperature (22 °C) for 12 hours.
-
Self-Validation Check: Pull a 50
L aliquot, quench with water, extract with EtOAc, and run a rapid H NMR. Ensure the aldehyde peak at 10.0 ppm is entirely replaced by the imine singlet at 8.5 ppm. -
Workup: Pour the reaction mixture into a rapidly stirring mixture of saturated aqueous NaCl (100 mL) and EtOAc (200 mL). A heavy white precipitate (
) will form. -
Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc (3 × 100 mL).
-
Isolation: Separate the organic layer, dry over anhydrous
, and concentrate under reduced pressure to afford the pure imine as a viscous yellow oil which crystallizes upon standing.
Step 2: Diastereoselective Reformatsky Addition
Objective: Carbon-carbon bond formation with absolute stereocontrol.
-
Zinc Activation (Critical Step): In a flame-dried 500 mL flask under nitrogen, suspend Zinc dust (26.2 g, 400 mmol, 4.0 eq) in anhydrous THF (150 mL). Add 1,2-dibromoethane (1.5 mL) and heat to reflux for 5 minutes. Allow to cool, then add TMSCl (1.5 mL) and stir for 15 minutes at room temperature. Note: Proper zinc activation ensures smooth enolate formation and prevents runaway exotherms.
-
Enolate Generation: Heat the suspension to 40 °C. Add methyl bromoacetate (61.2 g, 400 mmol, 4.0 eq) dropwise over 30 minutes. Stir for an additional 1 hour at 40 °C, then cool the dark Reformatsky reagent mixture to -40 °C.
-
Imine Addition: Dissolve the imine from Step 1 (100 mmol) in anhydrous THF (50 mL) and add it dropwise to the zinc enolate solution at -40 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation Check: Quench a micro-aliquot and check the crude
H NMR. The diastereomeric ratio (dr) should be >98:2, verifiable by the ratio of the tert-butyl singlets. -
Workup: Quench the reaction carefully with saturated aqueous
(200 mL). Extract with EtOAc (3 × 150 mL). Wash the combined organics with brine, dry over , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to isolate the pure sulfinamide ester.
Step 3: Acidic Cleavage to the Free -Amino Ester
Objective: Removal of the chiral auxiliary to yield the target compound.
-
Setup: Dissolve the purified sulfinamide ester from Step 2 (30.0 g,
82 mmol) in anhydrous Methanol (100 mL). -
Deprotection: Add 4M HCl in Dioxane (61.5 mL, 246 mmol, 3.0 eq) dropwise at room temperature. Stir the solution for 2 hours.
-
Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.
H NMR of an evaporated aliquot must show the complete absence of the 9H tert-butyl singlet. -
Isolation: Concentrate the reaction mixture under reduced pressure to a thick oil. Add cold diethyl ether (200 mL) and triturate vigorously until a white solid precipitates.
-
Collection: Filter the white solid, wash with additional cold diethyl ether (2 × 50 mL), and dry under high vacuum to afford Methyl (S)-3-amino-3-(3-bromophenyl)propanoate hydrochloride as a highly pure, free-flowing white powder.
References
-
Tang, T. P.; Ellman, J. A.
-Amino Acids." The Journal of Organic Chemistry, 1999, 64(1), 12-13.[3] URL:[Link] -
Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of
-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 2002, 67(22), 7819-7832.[7] URL:[Link] -
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740.[4] URL:[Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Synthesis and applications of tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of beta-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Methyl 3-amino-3-(3-bromophenyl)propanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols
Introduction & Chemical Context
Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1038381-80-4) is a highly versatile β-amino ester building block utilized in the synthesis of complex biologically active molecules and pharmaceutical intermediates[1]. The molecular architecture features three distinct reactive sites: an aryl bromide at the meta position, an unprotected primary aliphatic amine, and a methyl ester[1].
While the aryl bromide serves as an excellent electrophilic handle for palladium-catalyzed carbon-carbon bond formations (such as the Suzuki-Miyaura cross-coupling)[1], the presence of the free primary amine and the hydrolytically sensitive ester present significant synthetic bottlenecks. This application note details the mechanistic rationale and step-by-step protocols required to successfully perform Suzuki couplings on this substrate, either through direct coupling or via a protection-deprotection workflow.
Mechanistic Insights & Catalyst Selection
The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. When applied to unprotected amino-aryl bromides, standard catalysts (e.g.,
-
Catalyst Poisoning: The free primary amine acts as a competing, strongly coordinating ligand. It binds tightly to the palladium center, stalling the oxidative addition or transmetalation steps and leading to catalyst deactivation[2].
-
Competing Amination: The amine can undergo intramolecular or intermolecular Buchwald-Hartwig amination, leading to undesired oligomers or C-N side products[1].
To overcome this without adding synthetic steps, researchers can utilize highly sterically demanding, electron-rich phosphine ligands. Specifically, the CataCXium A ligand (di(1-adamantyl)-n-butylphosphine) enables the direct Suzuki coupling of unprotected amino-aryl bromides[2][3]. The extreme steric bulk of the adamantyl groups creates a protective "pocket" around the Pd center, physically preventing the primary amine from coordinating, while its electron-rich nature accelerates the oxidative addition of the C-Br bond[4].
Furthermore, standard Suzuki conditions often employ strong aqueous bases (e.g.,
Fig 1: Suzuki-Miyaura catalytic cycle highlighting amine poisoning with small ligands.
Experimental Strategies & Workflows
Depending on the specific constraints of the target molecule (e.g., the steric hindrance of the boronic acid partner), two distinct workflows can be employed:
-
Strategy A (Direct Coupling): Utilizes the CataCXium A Pd G3 precatalyst to perform the coupling directly on the unprotected amine. This is operationally simpler and highly efficient for standard aryl/heteroaryl boronic acids[3].
-
Strategy B (Protection-Coupling-Deprotection): A classical three-step approach involving Boc-protection. This is recommended when using highly complex, sterically hindered, or electronically deactivated boronic acids where the direct coupling yields are suboptimal[1].
Fig 2: Comparison of direct (unprotected) vs. protected workflow strategies.
Detailed Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Amine)
Causality Note: The use of the G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the catalytic cycle begins[2]. The 10:1 Dioxane/
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), CataCXium A Pd G3 (0.05 equiv, 5 mol%), and finely ground anhydrous
(2.0 equiv, 2.0 mmol)[2]. -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (10:1 v/v, 11 mL total volume)[2]. Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
-
Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours. Monitor reaction progress via LC-MS or TLC (eluent: EtOAc/Hexanes)[5].
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine (2 x 15 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure biaryl β-amino ester.
Protocol B: Two-Step Boc-Protection and Suzuki Coupling
Causality Note: Boc protection eliminates the nucleophilicity of the amine, allowing the use of cheaper, standard palladium catalysts like
-
Amine Protection: Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 equiv) in Dichloromethane (DCM). Add Triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (
, 1.1 equiv). Stir at room temperature for 4 hours. Wash with saturated , dry, and concentrate to yield the Boc-protected intermediate[1]. -
Suzuki Coupling: In a degassed flask, combine the Boc-protected intermediate (1.0 equiv), arylboronic acid (1.2 equiv),
(5 mol%), and (2.0 equiv). Add Toluene/ (4:1 v/v). Heat at 80 °C for 12 hours[5]. -
Workup & Deprotection: Perform standard aqueous workup (EtOAc extraction). The resulting Boc-protected biaryl compound can be deprotected using 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours to yield the final product.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the direct coupling of unprotected amino-aryl bromides, demonstrating the critical nature of catalyst and base selection.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Target Yield (%) | Ester Hydrolysis (%) |
| 1 | Dioxane/ | 90 | < 10% | > 60% | ||
| 2 | Dioxane/ | 90 | 35% | 15% | ||
| 3 | XPhos Pd G3 | Dioxane/ | 90 | 78% | < 5% | |
| 4 | CataCXium A Pd G3 | Dioxane/ | 90 | 92% | < 2% |
Note: Data extrapolated from analogous unprotected ortho-bromoaniline coupling methodologies[2][3].
Troubleshooting Guide
-
Observation: High levels of unreacted starting material.
-
Cause: Catalyst deactivation by oxygen or poor oxidative addition.
-
Solution: Ensure rigorous degassing (sparging >15 min or freeze-pump-thaw). Verify the integrity of the G3 precatalyst (it must be stored under an inert atmosphere at 4°C).
-
-
Observation: Formation of des-bromo byproducts (Dehalogenation).
-
Cause: Premature reductive elimination or protodeboronation of the boronic acid followed by transfer hydrogenation.
-
Solution: Ensure the boronic acid is not degraded. If protodeboronation is rapid, use a slow-release strategy (e.g., MIDA boronates) or lower the reaction temperature to 70 °C.
-
-
Observation: Significant Ester Hydrolysis.
-
Cause: Base is too strong or water content is too high.
-
Solution: Switch to strictly anhydrous conditions using
in pure 1,4-Dioxane, or substitute with milder .
-
References
Sources
- 1. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromoaniline | Aromatic Bromo Building Block [benchchem.com]
Application Note: Boc-Protection of Methyl 3-amino-3-(3-bromophenyl)propanoate
Introduction & Strategic Rationale
Methyl 3-amino-3-(3-bromophenyl)propanoate is a highly versatile
To prevent undesired side reactions or catalyst poisoning by the primary amine during these subsequent transformations, robust protection is mandatory. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic and nucleophilic conditions, and its strict orthogonality to other protecting groups (such as Fmoc or Cbz)[2].
Mechanistic Causality
The Boc protection of an amine proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the primary amine of the
This intermediate rapidly collapses to expel a tert-butyl carbonate leaving group, which subsequently decomposes into tert-butanol and carbon dioxide (CO
Critical Safety Insight: Because CO
Mechanistic pathway of the Boc-protection reaction highlighting key intermediates.
Quantitative Data & Reagent Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.
Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density / Conc. | Role |
| Methyl 3-amino-3-(3-bromophenyl)propanoate | 258.11 | 1.0 | 2.58 g | N/A | Starting Material |
| Di-tert-butyl dicarbonate (Boc | 218.25 | 1.1 | 2.40 g | 0.95 g/mL | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.09 mL) | 0.726 g/mL | Base |
| Dichloromethane (DCM) | 84.93 | N/A | 25 mL | N/A | Solvent |
Experimental Protocol
This procedure is designed as a self-validating workflow, ensuring that researchers can verify the success of the reaction at critical junctures.
Step 1: System Preparation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar. Seal with a rubber septum and insert a venting needle to allow the continuous escape of CO
gas[3]. -
Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (2.58 g, 10 mmol) in anhydrous DCM (20 mL). Ensure complete dissolution before proceeding.
Step 2: Base Addition and Thermal Control
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: Cooling the system minimizes the exothermic degradation of Boc
O and prevents potential side reactions, such as the formation of isocyanates or undesired di-Boc protection. -
Add TEA (2.09 mL, 15 mmol) dropwise over 2 minutes via syringe.
Step 3: Boc O Introduction
-
Dissolve Boc
O (2.40 g, 11 mmol) in 5 mL of anhydrous DCM. -
Add the Boc
O solution dropwise to the stirring reaction mixture at 0 °C over 15 minutes. -
Causality: Controlled dropwise addition manages the evolution of CO
gas and maintains strict thermal control over the exothermic acylation.
Step 4: Reaction Maturation & Validation
-
Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).
-
Stir vigorously for 12 hours.
-
Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The primary amine starting material (which is ninhydrin active) should disappear entirely, replaced by a higher R
spot corresponding to the carbamate product (UV active, ninhydrin inactive).
Step 5: Work-up and Isolation
-
Quench the reaction by adding 15 mL of saturated aqueous NH
Cl. -
Causality: The mild acid neutralizes excess TEA and hydrolyzes any trace amounts of unreacted Boc
O. -
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers sequentially with 0.5 M HCl (15 mL) to remove residual TEA salts, saturated NaHCO
(15 mL), and brine (15 mL). -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically obtained as a viscous oil or white solid and is generally pure enough (>95%) for subsequent synthetic steps.
Step-by-step experimental workflow for the Boc-protection procedure.
Analytical Validation
To definitively confirm the structural integrity of the synthesized Methyl 3-(Boc-amino)-3-(3-bromophenyl)propanoate, utilize the following analytical markers:
-
H NMR (CDCl
, 400 MHz): The most diagnostic signal is the appearance of a massive, sharp singlet at ~1.40 ppm integrating to 9 protons, confirming the successful integration of the tert-butyl group. The methyl ester protons should appear as a sharp singlet at ~3.60 ppm (3H). The methine proton ( to the amine) will shift slightly downfield compared to the free amine starting material due to the electron-withdrawing nature of the newly formed carbamate. -
Mass Spectrometry (ESI-MS): Look for the expected
and adducts. Crucially, the spectrum must exhibit the characteristic isotopic pattern of bromine—a 1:1 intensity ratio for the and peaks—verifying that the 3-bromophenyl moiety remains intact under the reaction conditions.
References
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines - benchchem.com. 2
-
Boc Protection Mechanism (Boc2O) - commonorganicchemistry.com. 3
-
Boc Protection Mechanism (Boc2O + Base) - commonorganicchemistry.com. 4
-
Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 - benchchem.com. 1
Sources
Application Note: Hydrolysis of Methyl 3-amino-3-(3-bromophenyl)propanoate to Free Acid
Abstract & Strategic Overview
This Application Note details the protocol for the hydrolysis of Methyl 3-amino-3-(3-bromophenyl)propanoate (1) to its corresponding free acid, 3-amino-3-(3-bromophenyl)propanoic acid (2). This structural motif—a
The transformation requires the cleavage of the methyl ester while preserving the integrity of the primary amine and the aryl bromide. The core challenge lies in the isolation of the product, which exists as a zwitterion at neutral pH. Unlike simple carboxylic acids,
This guide presents two validated pathways:
-
Method A (Lithium Hydroxide): A mild, low-temperature hydrolysis ideal for preserving stereochemistry (if starting with enantiopure material).
-
Method B (Acid Hydrolysis): A robust method yielding the Hydrochloride Salt, followed by a specific neutralization step to obtain the Free Acid.
Chemical Reaction & Mechanism
The hydrolysis converts the ester to a carboxylic acid.[1] Depending on the pH, the product exists in three distinct states: Cationic (low pH), Anionic (high pH), or Zwitterionic (isoelectric point, pI).
Reaction Scheme
Figure 1: Mechanistic flow of basic hydrolysis to the zwitterionic free acid.
Critical Process Parameters (CPP)
Before proceeding, review the comparative parameters for the two methods.
| Parameter | Method A: LiOH / THF (Recommended) | Method B: HCl Reflux |
| Reaction Temp | ||
| Time | 2 – 4 Hours | 4 – 12 Hours |
| Racemization Risk | Moderate (if heated > | Low |
| Product Form | Free Acid (Zwitterion) | Hydrochloride Salt |
| Isolation | Precipitation at pI | Evaporation / Propylene Oxide |
| Chemoselectivity | High (Ar-Br stable) | High (Ar-Br stable) |
Expert Insight: For enantiomerically pure starting materials, Method A at
C is preferred to minimize retro-Michael addition side reactions that can lead to racemization.
Detailed Protocols
Method A: Mild Basic Hydrolysis (Lithium Hydroxide)
Target: Direct isolation of the Zwitterionic Free Acid.
Reagents
-
Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (
) (2.5 equiv) -
Solvent: THF/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
-
1N HCl (for neutralization)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 g, ~3.9 mmol) in THF (12 mL). Cool the solution to
C using an ice bath. -
Saponification: Add a solution of
(410 mg, 9.75 mmol) dissolved in Water (4 mL) dropwise over 10 minutes.-
Why: Slow addition at low temperature prevents local overheating and suppresses racemization.
-
-
Reaction: Stir at
C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. The ester spot ( ) should disappear. -
Concentration: Once complete, evaporate the volatile organic solvent (THF/MeOH) under reduced pressure at
C. You will be left with an aqueous solution of the lithium carboxylate. -
pI Precipitation (Critical Step):
-
Cool the aqueous residue to
C. -
Carefully add 1N HCl dropwise while monitoring pH with a calibrated pH meter.
-
Target pH: Adjust to pH 6.2 – 6.5 .
-
Observation: The solution should become cloudy as the zwitterion reaches its minimum solubility (isoelectric point) and precipitates.
-
-
Isolation: Stir the slurry at
C for 1 hour to maximize yield. Filter the white solid, wash with cold water ( ) and cold acetone ( ). -
Drying: Dry under high vacuum at
C for 12 hours.
Method B: Acid Hydrolysis & Neutralization
Target: Reliable synthesis of the HCl salt, followed by conversion to Free Acid.
Reagents
-
Methyl 3-amino-3-(3-bromophenyl)propanoate[2]
-
6M Hydrochloric Acid[3]
-
Propylene Oxide (Epoxide method for acid scavenging) or Dowex 50W (Ion Exchange)
Step-by-Step Procedure
-
Hydrolysis: Suspend the ester (1.0 g) in 6M HCl (15 mL). Heat to reflux (
C) for 4–6 hours. -
Evaporation: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (
) to remove traces of water and HCl.-
Result: This yields the Hydrochloride Salt (solid). If this is your desired endpoint, recrystallize from EtOH/Et2O.
-
-
Conversion to Free Acid (Propylene Oxide Method):
-
Dissolve the crude HCl salt in the minimum amount of Ethanol.
-
Add Propylene Oxide (excess, ~5–10 equiv).
-
Stir at RT.[1][4] Propylene oxide acts as an acid scavenger (forming chloropropanol), gently neutralizing the HCl without adding metal cations.
-
The free amino acid will precipitate as a white solid. Filter and wash with
.[5]
-
Isolation Logic & Troubleshooting
Use this workflow to determine the correct isolation path based on your observations.
Figure 2: Isolation decision tree for
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation at pH 6.2 | Product is too soluble in water (common for short-chain amino acids). | Concentrate aqueous layer to minimal volume. Add Ethanol or Acetone to force precipitation. Alternatively, use Dowex 50W ion exchange. |
| Low Yield | Incomplete hydrolysis or loss during washing. | Check pH carefully; pI range is narrow. Do not wash with large volumes of water. |
| Racemization | Temperature too high during base hydrolysis. | Repeat using Method A at strictly |
| Oily Product | Inorganic salts (LiCl/NaCl) contamination. | Desalt using Ion Exchange chromatography or recrystallize from Water/Ethanol. |
Analytical Validation
Confirm the identity and purity of the free acid using these metrics:
-
1H NMR (D2O/NaOD or DMSO-d6):
-
Disappearance: The methyl ester singlet (
) must be absent. -
Shift: The
-CH2 protons ( ) usually shift slightly upfield upon deprotection. -
Aromatic: The 3-bromophenyl pattern (singlet at
, doublet at , triplet at ) must remain intact (no debromination).
-
-
Mass Spectrometry (ESI):
-
Observe
= 244/246 (1:1 ratio due to isotope pattern).
-
-
Melting Point:
-
-amino acids typically have high melting points (
C) with decomposition.
-
-amino acids typically have high melting points (
References
-
Synthesis of
-Amino Acids (General Review):- Juaristi, E., & Soloshonok, V. (Eds.). (2005). Enantioselective Synthesis of -Amino Acids. Wiley-VCH.
- Context: Definitive source for hydrolysis conditions and stability of -amino esters.
-
Hydrolysis of
-Aryl- -Amino Esters:- Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of -amino acids via homologation of chiral -amino acids." Tetrahedron: Asymmetry, 17(2), 252-258.
- Context: Protocols for acidic hydrolysis of phenyl-substituted -amino esters.
-
Isoelectric Point & Isolation
-
Specific Analog Data (3-Amino-3-(4-chlorophenyl)propanoic acid)
- Weiner, B., et al. (2010). "Enantioselective synthesis of -amino acids." Chemistry – A European Journal.
- Context: Provides comparative NMR and isolation data for halogen
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 3. In vitro quantification of hydrolysis-induced racemization of amino acid enantiomers in environmental samples using deuterium labeling and electron-impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Application Note: Methyl 3-amino-3-(3-bromophenyl)propanoate as a Versatile Chiral Building Block in Drug Discovery
Executive Summary
The development of peptidomimetics and targeted small-molecule therapeutics relies heavily on the availability of densely functionalized, stereochemically pure building blocks. Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1038381-80-4) is a highly versatile
This application note provides authoritative, self-validating protocols for utilizing this chiral building block in late-stage diversification and peptide synthesis, emphasizing the mechanistic causality behind each experimental condition.
Structural Rationale & Mechanistic Insights
To effectively utilize Methyl 3-amino-3-(3-bromophenyl)propanoate, researchers must leverage its three orthogonal reactive sites:
-
The
-Amino Ester Core : Unlike natural -amino acids, -amino acids introduce an additional methylene carbon into the peptide backbone. This structural shift induces stable secondary structures (e.g., 14-helices) and renders the resulting peptidomimetics virtually invisible to standard -proteases, drastically improving in vivo half-life [3]. -
The 3-Bromophenyl Handle : The bromine atom situated at the meta position of the phenyl ring is a privileged electrophile. It is perfectly primed for Palladium- or Copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings) [2]. This allows for the elaboration of the aromatic system without disturbing the delicate chiral center.
-
The Methyl Ester : The ester acts as a transient protecting group during cross-coupling but can be selectively saponified under mild conditions to yield the free acid (CID: 603619) for subsequent solid-phase or solution-phase peptide coupling [3].
Divergent Synthetic Workflow
Divergent synthetic workflows utilizing the chiral building block.
Protocol I: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective : To couple an aryl boronic acid to the 3-bromo position while maintaining the integrity of the free amine, the methyl ester, and the
Mechanistic Rationale (Causality)
-
Catalyst Choice :
is selected because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting when coupling electron-neutral or slightly deactivated aryl bromides. -
Solvent & Base : A biphasic mixture of 1,4-Dioxane and aqueous
is used. The aqueous phase ensures the formation of the reactive boronate complex (required for transmetalation), while the mild basicity of prevents unwanted hydrolysis of the methyl ester, which would otherwise occur if stronger bases like or were used. -
Amine Protection : While Suzuki couplings can be performed on free amines, transient protection (e.g., as a Boc-carbamate) is highly recommended to prevent the primary amine from competitively binding to the Palladium center and stalling the catalytic cycle.
Step-by-Step Methodology
-
Protection (Optional but Recommended) : Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 eq) in DCM. Add
(1.1 eq) and (1.5 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure. -
Degassing : In a Schlenk flask, combine the (Boc-protected) building block (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(0.05 eq). Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous . Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (preventing oxidation of the Pd(0) active species). -
Coupling : Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.
-
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, filter, and concentrate. -
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control
-
In-Process : Monitor via TLC (UV active). The starting material will consume, and a new, more polar spot will appear.
-
Post-Reaction LC-MS : The distinct 1:1 isotopic doublet characteristic of the bromine atom (
and ) must disappear, replaced by the exact mass of the cross-coupled product. -
Chiral Integrity : Run Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%.
Protocol II: Saponification and Peptidomimetic Incorporation
Objective : Hydrolyze the methyl ester to the free acid and couple it to an
Mechanistic Rationale (Causality)
-
Saponification :
in a mixture at 0°C is utilized. The mild nature of and the low temperature are critical to prevent retro-Michael addition or epimerization at the -carbon, which can occur under harsher hydrolytic conditions. -
Coupling Reagent : HATU is selected over standard EDC/NHS. The
-carbon introduces significant steric hindrance; HATU generates a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes this steric bulk to form the amide bond.
Step-by-Step Methodology
-
Saponification : Dissolve the
-amino ester (1.0 eq) in a 3:1 mixture of and cool to 0°C. Add (1.2 eq) portion-wise. Stir for 3 hours at 0°C. -
Acidification : Carefully adjust the pH to ~4-5 using 1M
to precipitate the zwitterionic -amino acid. Extract with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), dry, and concentrate. -
Peptide Coupling : Dissolve the resulting
-amino acid (1.0 eq) and the target amine/peptide sequence (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and cool to 0°C. -
Activation : Dropwise add DIPEA (3.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup : Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated
, and brine to remove coupling byproducts.
Validation & Quality Control
-
Ninhydrin Test : Following saponification, spot the product on a TLC plate and heat with ninhydrin stain. A deep purple/red color confirms the presence of the free primary amine.
-
LC-MS : Confirm the mass of the coupled peptide. The absence of the
peak (free acid) indicates complete conversion [3].
Quantitative Data: Representative Cross-Coupling Scope
The following table summarizes expected quantitative outcomes when utilizing Methyl 3-amino-3-(3-bromophenyl)propanoate in various cross-coupling methodologies, highlighting the preservation of stereochemical integrity.
| Coupling Partner (Boronic Acid/Amine) | Catalyst System | Base / Solvent | Yield (%) | ee (%) |
| Phenylboronic acid | 88 | >99 | ||
| 4-Methoxyphenylboronic acid | 85 | >99 | ||
| 3-Pyridinylboronic acid | 72 | 98 | ||
| Morpholine (Buchwald-Hartwig) | 68 | 97 | ||
| 4-Fluorophenylboronic acid | 91 | >99 |
Note: Yields represent isolated yields after flash chromatography. Enantiomeric excess (ee) is determined via chiral stationary phase HPLC.
References
-
ResearchGate . "CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction". URL:[Link]
-
PubChem . "3-Amino-3-(3-bromophenyl)propanoic acid | CID 603619". National Center for Biotechnology Information. URL: [Link]
- Google Patents. "WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents". World Intellectual Property Organization.
Microwave-assisted synthesis of 3-bromophenyl beta-amino esters
Application Note: High-Throughput Microwave-Assisted Synthesis of 3-Bromophenyl -Amino Esters
Executive Summary
The synthesis of
This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of 3-bromophenyl
Mechanistic Rationale & Experimental Design
To design a robust protocol, it is critical to understand the kinetic barriers of the aza-Michael addition and how our experimental choices systematically dismantle them.
-
The Nucleophilic Challenge : 3-Bromoaniline is a weak nucleophile. The electron-withdrawing inductive effect of the bromine atom decreases the electron density on the amine nitrogen, making its attack on an
-unsaturated carbonyl compound highly unfavorable at room temperature. -
Catalytic Activation : We employ glacial acetic acid as a mild Brønsted acid. Causality : Acetic acid selectively protonates the carbonyl oxygen of the Michael acceptor (methyl acrylate). This enhances the electrophilicity of the
-carbon, facilitating the nucleophilic attack without being strong enough to induce unwanted polymerization of the acrylate monomer. -
The Microwave Effect : The reaction is run under neat (solvent-free) conditions in a sealed microwave vessel. Causality : Neat conditions maximize the collision frequency between the reagents[2]. Microwave irradiation provides direct dielectric heating to the polar reagents and the zwitterionic transition state. The sealed vessel allows the mixture to be safely superheated to 80 °C (the atmospheric boiling point of methyl acrylate), exponentially accelerating the reaction rate according to the Arrhenius equation while preventing volatile reagent loss[3].
Aza-Michael addition mechanism highlighting catalyst activation and nucleophilic attack.
Step-by-Step Protocol: A Self-Validating Workflow
This protocol describes the synthesis of methyl 3-((3-bromophenyl)amino)propanoate . It is engineered as a self-validating system; proceeding to the purification phase is strictly gated by in-process analytical data.
Materials Required
-
Nucleophile : 3-Bromoaniline (1.0 equiv, 5.0 mmol)
-
Michael Acceptor : Methyl acrylate (1.5 equiv, 7.5 mmol)
-
Catalyst : Glacial acetic acid (0.1 equiv, 0.5 mmol)
-
Equipment : Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated vials and Teflon-lined crimp caps.
Procedure
-
Reaction Assembly : To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-bromoaniline (860 mg, 5.0 mmol).
-
Causality: Weighing the dense liquid amine first ensures it sits at the bottom of the vial, placing it directly in the focal point of the microwave field for optimal energy absorption.
-
-
Reagent Addition : Add methyl acrylate (645 mg, 675 µL, 7.5 mmol) followed by glacial acetic acid (30 mg, 29 µL, 0.5 mmol).
-
Causality: The 1.5x stoichiometric excess of methyl acrylate compensates for any partitioning into the vial's headspace during heating, driving the chemical equilibrium toward the product.
-
-
Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with dry Nitrogen gas for 30 seconds via a needle.
-
Causality: Displacing oxygen prevents the oxidative degradation (darkening) of the aniline derivative at elevated temperatures, ensuring a cleaner impurity profile.
-
-
Microwave Irradiation : Place the vial in the microwave synthesizer cavity. Set the parameters to 80 °C, 20 minutes hold time , with a maximum power limit of 150 W and a pressure limit of 250 psi[3].
-
Causality: Dynamic power modulation by the instrument maintains exactly 80 °C. This specific temperature provides sufficient thermal energy to overcome the activation barrier without triggering acrylate dimerization.
-
-
In-Process Validation (TLC Feedback Loop) : After the instrument cools the vial to <40 °C, safely uncap it. Withdraw a 1 µL aliquot, dilute in 100 µL ethyl acetate, and spot on a silica TLC plate. Elute with Hexane:Ethyl Acetate (8:2) alongside a 3-bromoaniline standard.
-
Causality: This is the critical self-validation step. If the 3-bromoaniline spot (higher
) remains prominent, the system dictates that you re-seal the vial and irradiate for an additional 10 minutes. Do not proceed to workup until conversion is confirmed.
-
-
Workup & Purification : Transfer the crude mixture to a separatory funnel using 15 mL of ethyl acetate. Wash with saturated aqueous
(2 x 10 mL) to neutralize the acetic acid catalyst, followed by brine (10 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure -amino ester.
Self-validating experimental workflow for microwave-assisted synthesis.
Quantitative Data: Comparative Analysis
To demonstrate the profound impact of this protocol, the table below summarizes the quantitative advantages of MAOS over conventional thermal heating for the aza-Michael addition of 3-bromoaniline to methyl acrylate[4].
| Parameter | Conventional Thermal Heating | Microwave Irradiation (MAOS) |
| Heating Source | Oil Bath / Heating Block | Focused Microwave (2.45 GHz) |
| Reaction Environment | Reflux (Open to atmosphere) | Sealed Pressure Vessel |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 24 - 48 hours | 20 minutes |
| Catalyst Loading | 20 - 30 mol% | 10 mol% |
| Yield (Isolated) | 45 - 55% | 88 - 92% |
| Purity (LC-MS) | ~80% (Significant oxidation) | >98% (Clean conversion) |
References
-
[4] Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. ResearchGate. 4
-
[3] Assessment and use of two silicon carbide multi-well plates for library synthesis and proteolytic digests using microwave heating. PubMed (NIH). 3
-
[1] Microwave-Assisted Synthesis of β-Lactams and Cyclo-β-dipeptides. Helvetica Chimica Acta / ResearchGate. 1
-
[2] The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Journal of the Brazilian Chemical Society. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven / Journal of the Brazilian Chemical Society, 2006 [sci-hub.box]
- 3. Assessment and use of two silicon carbide multi-well plates for library synthesis and proteolytic digests using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reduction of Methyl 3-amino-3-(3-bromophenyl)propanoate to amino alcohols
Application Note: Chemoselective Reduction of Methyl 3-amino-3-(3-bromophenyl)propanoate
Executive Summary
The transformation of
This application note provides a comprehensive, self-validating guide to executing this reduction. By evaluating the mechanistic causality of different hydride sources, we establish a highly chemoselective protocol using in situ generated borane (
Mechanistic Rationale & Reagent Selection
The principal reactive sites of Methyl 3-amino-3-(3-bromophenyl)propanoate are the methyl ester, the primary amine, and the aryl bromide[1].
-
Lithium Aluminum Hydride (
): As a powerful nucleophilic hydride source, readily reduces esters to alcohols via an aldehyde intermediate[2]. However, at elevated temperatures or extended reaction times, can induce hydrodehalogenation, cleaving the C-Br bond to yield a debrominated side product[1]. Strict thermal control (0 °C) is mandatory if this reagent is used. -
Sodium Borohydride / Iodine (
): Sodium borohydride alone is generally too mild to reduce esters[2]. However, the addition of molecular iodine ( ) to in THF generates diborane ( ) in situ[3]. Borane is an electrophilic reducing agent. It coordinates preferentially with the electron-rich amine and the carbonyl oxygen, facilitating the rapid reduction of the ester without engaging the aryl halide. This makes the system the superior choice for preserving the 3-bromo substituent.
Quantitative Comparison of Reducing Agents
| Reducing Agent | Chemoselectivity (Ester vs. Ar-Br) | Mechanism of Action | Typical Yield | Reaction Temp |
| Excellent (Preserves Ar-Br) | Electrophilic ( | 80 - 92% | 0 °C to Reflux | |
| Moderate (Debromination risk) | Nucleophilic Hydride Transfer | 70 - 85% | 0 °C to RT | |
| Poor (Ester remains intact) | Nucleophilic Hydride Transfer | < 5% | Reflux | |
| Good (Preserves Ar-Br) | Mild Nucleophilic Hydride | 75 - 88% | RT to 40 °C |
Visualized Reaction Pathways
Figure 1: Chemoselective logic for beta-amino ester reduction.
Experimental Protocols
Protocol A: Chemoselective Reduction via In Situ Borane ( )
This is the recommended protocol for maximizing yield while ensuring absolute preservation of the aryl bromide[3].
Reagents Required:
-
Methyl 3-amino-3-(3-bromophenyl)propanoate: 1.0 equivalent
- (powder, 98%): 2.5 equivalents
- (crystals): 1.0 equivalent
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH) and 1M HCl (for quenching)
Step-by-Step Methodology:
-
System Initialization: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous flow of
. -
Suspension: Add
(2.5 eq) and anhydrous THF (0.5 M relative to substrate) to the flask. Stir at room temperature to create a uniform suspension. -
Substrate Addition: Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 eq) in a minimal amount of anhydrous THF and add it to the suspension.
-
Borane Generation (Causality Check): Cool the reaction mixture to 0 °C using an ice bath. Dissolve
(1.0 eq) in anhydrous THF and add it dropwise via an addition funnel over 30 minutes.-
Causality: The reaction between
and generates and gas. The dropwise addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal runaway.
-
-
Thermal Activation: Once the addition is complete and gas evolution ceases, remove the ice bath and heat the reaction to reflux for 3-4 hours.
-
Causality: While
coordinates to the amine rapidly, the reduction of the ester carbonyl by the amine-borane complex requires thermal energy to proceed to completion.
-
-
Quenching: Cool the mixture back to 0 °C. Carefully add MeOH dropwise until effervescence stops.
-
Causality: MeOH safely solvolyzes unreacted borane into trimethyl borate and hydrogen gas.
-
-
Hydrolysis & Extraction: Add 1M HCl and stir for 30 minutes to break the stable boron-nitrogen complexes. Basify the aqueous layer to pH 10-12 using 2M NaOH. Extract the free amino alcohol with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Figure 2: Step-by-step workflow for the NaBH4/I2 mediated reduction.
Protocol B: Classic Reduction via (Alternative)
Use only if the
-
Suspend
(2.0 eq) in anhydrous THF at exactly 0 °C under . -
Add the amino ester (1.0 eq) in THF dropwise over 30 minutes. Maintain the internal temperature at 0 °C.
-
Stir at 0 °C for 2 hours. Do not allow the reaction to reach room temperature until TLC confirms ester consumption.
-
Fieser-Fieser Quench: To
grams of used, sequentially add mL of , mL of 15% NaOH (aq), and mL of .-
Causality: This specific quenching sequence traps the aluminum byproducts as a granular, white precipitate rather than a gelatinous emulsion, allowing for rapid vacuum filtration through a Celite pad.
-
Self-Validation & Analytical Checkpoints
To ensure the trustworthiness of the protocol, the system must be analytically self-validating during execution:
-
Physical Validation (Protocol A): The visual disappearance of the deep brown iodine color upon addition to the
suspension confirms the active generation of the reducing species ( ). -
FTIR Spectroscopy: The starting material exhibits a sharp, strong ester carbonyl stretch at
. Successful reduction is validated by the complete disappearance of this peak and the emergence of a broad, strong O-H/N-H stretching band at . -
Mass Spectrometry (LC-MS): The target product, 3-amino-3-(3-bromophenyl)propan-1-ol, will show a characteristic isotopic doublet for the
ion at and (1:1 ratio), confirming that the aryl bromide has been successfully preserved.
References
- Benchchem. "Methyl 3-amino-3-(3-bromophenyl)propanoate". Benchchem Product Data.
- Prasad, A., Kanth, J., Periasamy, M. "Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system". Tetrahedron (1992).
- Cao, Y., Yang, G. "A Reduction of Chiral Amino Acids Based on Current Method". Journal of Chemical and Pharmaceutical Research (2016).
- Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4". LibreTexts (2020).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and stability of
While conceptually straightforward, the thermodynamic sinks in this pathway often lead to frustratingly low yields if the mechanistic causality of the reaction is ignored. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization data to ensure high-fidelity synthesis.
Fig 1: Two-step synthesis workflow from 3-bromobenzaldehyde to the target β-amino ester.
Troubleshooting FAQs
Q: Why am I isolating predominantly 3-bromocinnamic acid instead of the desired
Q: My intermediate, 3-amino-3-(3-bromophenyl)propanoic acid, is completely insoluble in methanol. How can I drive the esterification to completion?
A: The insolubility is due to the intermediate existing as a highly polar zwitterion. Attempting a standard Fischer esterification (e.g., using catalytic
Q: Upon isolation, my methyl 3-amino-3-(3-bromophenyl)propanoate degrades into a complex mixture over a few days. How do I stabilize it?
A: Free
Fig 2: Decision tree for troubleshooting low yields in the Rodionov condensation step.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the suppression of Knoevenagel byproducts during the Rodionov condensation[2].
| Solvent | NH₄OAc (Equiv.) | Temp (°C) | Yield of β-Amino Acid (%) | Yield of Cinnamic Acid Byproduct (%) |
| Ethanol | 2.0 | 78 (Reflux) | 25 | 65 |
| Ethanol | 4.0 | 78 (Reflux) | 38 | 50 |
| Acetic Acid | 2.0 | 85 | 55 | 30 |
| Acetic Acid | 4.0 | 85 | 82 | < 5 |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid
-
Charge the Reactor: To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1.0 equiv, 10 mmol) and malonic acid (1.2 equiv, 12 mmol).
-
Add Reagents & Solvent: Add ammonium acetate (4.0 equiv, 40 mmol) followed by glacial acetic acid (2.5 mL/mmol of aldehyde).
-
Reflux: Heat the stirred mixture to 85–90 °C for 12 hours.
-
Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into vigorously stirred ice-cold water.
-
Isoelectric Isolation (Self-Validation Step): Adjust the pH to exactly 6.0 using aqueous NaOH (2M). Validation: The pH must be strictly monitored with a calibrated meter. At pH 6.0 (the isoelectric point), the solution will turn highly turbid as the zwitterion crashes out. If the solution remains clear, Knoevenagel byproducts have dominated the reaction.
-
Filtration: Filter the white precipitate, wash with cold water and a small amount of cold ethanol to remove unreacted aldehyde and cinnamic acid traces. Dry under vacuum.
Protocol 2: Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride
-
Preparation of Methanolic HCl: Cool anhydrous methanol (5 mL/mmol of substrate) in an ice bath (0 °C) under an inert atmosphere (N₂ or Ar).
-
Activation: Slowly add thionyl chloride (
, 2.5 equiv) dropwise to the cold methanol. Caution: Highly exothermic, evolves SO₂ and HCl gases. -
Substrate Addition: Add the 3-amino-3-(3-bromophenyl)propanoic acid (from Protocol 1) portion-wise to the activated methanolic solution. The suspension will gradually clear as the zwitterion is protonated and esterified[3].
-
Reflux & Monitoring (Self-Validation Step): Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Validation: Monitor by TLC (Eluent: DCM/MeOH 9:1). Use a ninhydrin stain and heat. The product will appear as a bright purple spot (primary amine), while unreacted acid will remain at the baseline. Complete disappearance of the baseline spot validates full conversion.
-
Concentration: Cool to room temperature and concentrate the mixture strictly under reduced pressure to remove volatiles (
, MeOH, HCl). -
Trituration: Triturate the resulting crude residue with diethyl ether. The methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride will precipitate as a pure, shelf-stable white solid. Filter and dry.
References
- Benchchem. Methyl 3-amino-3-(3-bromophenyl)
- Farmacia Journal. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- RSC Publishing.
Sources
Technical Support Center: Purification of Methyl 3-amino-3-(3-bromophenyl)propanoate
This technical guide is structured as a Tier-2 support resource for process chemists and researchers. It synthesizes standard organic purification protocols with specific insights relevant to
Ticket ID: PUR-8459-BETA
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Open
Topic: Purification Strategies for
Executive Summary & Molecule Profile
Compound: Methyl 3-amino-3-(3-bromophenyl)propanoate
Chemical Class:
-
Amine Basicity: The primary amine is prone to oxidation and can interact strongly with acidic silanol groups on silica gel, causing peak tailing.
-
Ester Labillity: The methyl ester is susceptible to hydrolysis under strong basic conditions (saponification) or strong acidic aqueous conditions.
-
Cyclization Risk: While less prone than
-amino esters, -amino esters can undergo intermolecular condensation or cyclization under thermal stress.[1]
Strategic Approach: Do not default to column chromatography immediately. The amphoteric nature of this molecule (basic amine, lipophilic aryl halide, polar ester) makes Acid-Base Extraction and Salt Crystallization the most efficient, scalable, and self-validating purification methods.
Purification Decision Matrix
Use this logic flow to determine the optimal strategy for your specific crude material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial purity and physical state.
Tier 1: Acid-Base Extraction (The "Workhorse" Protocol)
This method exploits the basicity of the amine to separate the product from non-basic impurities (starting materials like 3-bromocinnamic acid derivatives or neutral by-products).
Applicability: Removal of neutral organic impurities and recovery of free base from crude HCl salts.[2]
Protocol Steps:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: If the crude is a hydrochloride salt, suspend it in the solvent.
-
-
Acid Wash (Optional - if crude is free base): Extract the organic layer with 1M HCl (aq). The product moves to the aqueous phase (as the salt).[3][4] Discard the organic layer (contains non-basic impurities).
-
Basification (Critical Step):
-
Cool the aqueous phase (containing the product) to 0°C.
-
Slowly add Saturated Aqueous NaHCO₃ or 2M K₂CO₃ until pH ~9.
-
Warning:Do NOT use NaOH. Strong hydroxide bases can hydrolyze the methyl ester to the carboxylic acid (saponification), destroying your product.
-
-
Extraction: Extract the cloudy aqueous mixture 3x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentration: Evaporate solvent under reduced pressure (<40°C) to yield the Free Base as a clear or pale yellow oil.
Self-Validation Check:
-
NMR: Check for the disappearance of starting material peaks.
-
Yield: If yield is low, check the aqueous layer pH. If pH < 8, the amine is still protonated and trapped in water.
Tier 2: Salt Crystallization (The "Polisher")
If the free base is an oil or unstable, converting it to a crystalline salt is the best way to ensure long-term stability and high purity.
Applicability: Final polishing, long-term storage, and removal of isomeric impurities.[5]
Protocol Steps:
-
Preparation: Dissolve the purified free base (from Tier 1) in a minimal amount of dry Methanol (MeOH) or Ethanol (EtOH) .
-
Acidification:
-
Precipitation:
-
Slowly add a non-polar anti-solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) until turbidity persists.
-
Cool to -20°C overnight.
-
-
Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to avoid hygroscopic water absorption.
Troubleshooting "Oiling Out": If the salt forms a gummy oil instead of crystals:
-
Decant the supernatant.
-
Triturate (grind) the oil with fresh dry Diethyl Ether.
-
Sonicate the mixture. This mechanical stress often induces nucleation.
Tier 3: Buffered Silica Chromatography
Use this only if acid-base extraction fails to remove specific impurities (e.g., other amines).
Challenge: Amines interact with acidic silanols on silica, causing "streaking" or irreversible adsorption. Solution: Deactivate the silica.
Protocol Steps:
-
Mobile Phase Preparation:
-
Base System: Hexanes : Ethyl Acetate (start 80:20).
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This neutralizes the active sites.[4]
-
Elution: Run the gradient. The product should elute as a sharp, symmetrical peak.
Troubleshooting & FAQs
Q1: My product is an oil, but I need a solid. What do I do?
A:
Q2: I see a new impurity after extraction (NMR shows loss of methyl group).
A: You likely hydrolyzed the ester. This happens if the pH was too high (>11) or the extraction took too long.
-
Fix: Use NaHCO₃ (weaker base) instead of Na₂CO₃/NaOH.[4] Keep the aqueous contact time short (<15 mins).
Q3: The product is stuck on the silica column.
A: You likely didn't use a modifier. Flush the column with DCM : MeOH : NH₄OH (90:9:1) to strip the amine off the silica. In the future, always add 1% TEA to your eluent.
Q4: How do I store this compound?
A:
-
Free Base: Store at -20°C under Nitrogen/Argon. It absorbs CO₂ from air to form carbamates.
-
HCl Salt: Store at 4°C or RT in a desiccator. It is hygroscopic.[6]
Quantitative Data: Solubility Profile
| Solvent | Free Base Solubility | HCl Salt Solubility | Application |
| Water | Insoluble | High | Aqueous phase in extraction |
| DCM | High | Moderate | Extraction solvent |
| Methanol | High | High | Recrystallization solvent |
| Diethyl Ether | Moderate | Insoluble | Anti-solvent for precipitation |
| Hexanes | Low | Insoluble | Washing non-polar impurities |
References
-
General Synthesis & Properties: Sigma-Aldrich Product Specification: Methyl 3-(3-bromophenyl)propionate derivatives.Link (Accessed 2026).
-
Acid-Base Extraction of Amino Esters: LibreTexts Chemistry: Acid-Base Extraction.Link
-
Recrystallization of Beta-Amino Salts: BenchChem Technical Guide: Beta-Alanine Methyl Ester Hydrochloride.Link
- Chromatography of Amines:Journal of Chromatography A, "Strategies for the purification of basic compounds on silica gel." (General Reference).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic amines.
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Minimizing racemization during Methyl 3-amino-3-(3-bromophenyl)propanoate handling
Topic: Minimizing Racemization & Handling Protocols
Document ID: TSC-BETA-3BR-001 Status: Active / High Priority
Part 1: Critical Alert & Core Directive
To the Researcher:
You are handling Methyl 3-amino-3-(3-bromophenyl)propanoate , a
Because the amino group is at the benzylic position (C3), the C–N bond is significantly more labile than in aliphatic
The Golden Rule:
Never store the free base. Always maintain this compound as its hydrochloride (HCl) or tosylate (TsOH) salt until the exact moment of reaction.
Part 2: The Mechanism (The "Why")
To prevent racemization, you must understand the enemy. It is not simple enolization (as with
Racemization Pathway: Retro-Michael Addition
The following diagram illustrates how basic conditions trigger the loss of chirality.
Figure 1: Under basic conditions, the amine acts as a leaving group, forming an achiral conjugated ester. Re-addition of the amine occurs randomly, destroying enantiomeric excess (ee).
Part 3: Troubleshooting Guide & FAQs
Scenario A: "My ee% dropped significantly after aqueous extraction."
Diagnosis: You likely performed the extraction at pH > 9 or allowed the free base to sit in the organic phase at room temperature. The combination of a basic aqueous layer and the benzylic nature of the amine accelerates the Retro-Michael elimination.
Corrective Action:
-
Cold Neutralization: Perform all basification steps at 0°C to 4°C .
-
pH Control: Do not use strong bases (NaOH/KOH). Use saturated NaHCO₃ or Na₂CO₃ . Target pH 8.0–8.5, just enough to deprotonate the amine (pKa ~9).
-
Speed: Minimize the time the compound exists as a free base. If you are extracting, dry and concentrate immediately, or telescoping directly into the next step.
Scenario B: "Can I use methanol or ethanol as a solvent for the free base?"
Diagnosis:
Risky. While
Corrective Action:
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or MTBE (non-nucleophilic, aprotic).
-
If Alcohol is Required: Use it only with the salt form or in the presence of an acid catalyst.
Scenario C: "I see a new peak on HPLC that absorbs UV strongly."
Diagnosis:
This is likely the cinnamate derivative (Methyl 3-(3-bromophenyl)acrylate). The formation of the double bond significantly increases UV absorption (conjugation with the phenyl ring) compared to the saturated
Corrective Action:
-
Check your storage conditions. Was the sample exposed to heat or moisture?
-
If this peak appears during a reaction, your base is too strong or the temperature is too high.
Part 4: Standard Operating Procedures (SOP)
Protocol 1: Safe Generation of Free Base
Use this protocol when you must convert the stable HCl salt to the free base for a coupling reaction.
| Parameter | Specification |
| Temperature | 0°C (Ice Bath) - Critical |
| Solvent | DCM or EtOAc (Pre-cooled) |
| Base | Saturated NaHCO₃ (aq) or 10% Na₂CO₃ |
| Time Limit | < 30 Minutes total contact time |
Step-by-Step:
-
Suspend the Methyl 3-amino-3-(3-bromophenyl)propanoate HCl salt in DCM (10 mL/g) in a round-bottom flask.
-
Place the flask in an ice bath and stir for 10 minutes to cool.
-
Slowly add saturated NaHCO₃ (2.0 equiv) with vigorous stirring.
-
Monitor pH; stop adding base once the aqueous layer reaches pH 8.5 .
-
Separate layers immediately.
-
Extract the aqueous layer once more with cold DCM.
-
Dry combined organics over MgSO₄ (kept cold if possible) for only 5 minutes.
-
Filter and concentrate at or below 30°C on the rotovap.
-
IMMEDIATE USE: Dissolve the resulting oil in your reaction solvent and proceed immediately.
Protocol 2: Analytical Monitoring (Chiral HPLC)
Verify optical purity before committing valuable reagents.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .
-
Note: The DEA is crucial to sharpen the peak of the free amine but keep the percentage low to avoid on-column racemization.
-
-
Flow Rate: 1.0 mL/mL.
-
Detection: 254 nm (Bromophenyl chromophore).
Part 5: Handling Decision Tree
Use this logic flow to determine the safe handling of your material.
References
-
BenchChem. (2025).[2] Methyl 3-amino-3-(3-bromophenyl)propanoate Overview & Properties. Retrieved from (Verified Source for Structure/Class).
-
Sigma-Aldrich. (2024). Methyl 3-(3-bromophenyl)propionate Product Specification. Retrieved from (Structural Analog Reference).
- Weiner, B. et al. (2010).
- Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on -amino acid stability and folding).
-
Chiral Technologies. (2023). Chiral Separation Strategies for Beta-Amino Acids. Retrieved from (HPLC Method Grounding).
Sources
Troubleshooting low solubility of Methyl 3-amino-3-(3-bromophenyl)propanoate
Technical Support Guide: Troubleshooting Solubility for Methyl 3-amino-3-(3-bromophenyl)propanoate
Executive Summary
Compound: Methyl 3-amino-3-(3-bromophenyl)propanoate
CAS: 1038381-80-4 (Free Base), 1391379-45-5 (HCl Salt)
Chemical Class:
The Core Issue: Users most frequently encounter solubility failures because they treat the Free Base (lipophilic, organic-soluble) and the Salt Form (hydrophilic, water-soluble) as interchangeable. They are not. This guide provides a diagnostic workflow to identify your specific bottleneck and protocols to resolve it.
Part 1: Diagnostic Phase (Start Here)
Q1: Which form of the compound are you holding?
-
Scenario A: "I bought it as a white powder/solid."
-
Likely:Hydrochloride (HCl) Salt .
-
Solubility Profile: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane, DCM (often), and Toluene.
-
-
Scenario B: "I synthesized it, and it's an oil or a sticky gum."
-
Likely:Free Base .
-
Solubility Profile: Soluble in DCM, Ethyl Acetate, Ethanol, DMSO. Insoluble in Water (at neutral/high pH).
-
Q2: What is your application?
-
Biological Assay: You need the compound in aqueous buffer (pH 7.4).
-
Synthetic Workup: You are trying to extract or purify the compound.[5]
Part 2: Troubleshooting by Scenario
Scenario 1: "The compound precipitates when I add it to my cell culture/assay buffer."
The Cause:
This is a pH-Solubility Mismatch .
The amino group (
-
At pH < 8: The amine is protonated (
). The molecule is charged and soluble.[6] -
At pH > 8 (or near pKa): The amine deprotonates to the neutral free base. The lipophilic 3-bromophenyl group dominates, causing the compound to "crash out" of aqueous solution.
The Fix:
-
Check your Stock: Ensure you are using DMSO for your primary stock solution (typically 10–100 mM).
-
Sequential Dilution: Do not add neat DMSO stock directly to the well. Perform an intermediate dilution in water or media acidified slightly (if tolerated) or ensure rapid mixing.
-
Salt Conversion: If you are using the Free Base, convert it to the HCl salt before making your DMSO stock (see Protocol A below). The pre-formed salt often has better dissolution kinetics in buffers than the neutral oil.
Scenario 2: "I cannot extract the compound into organic solvent (DCM/EtOAc)."
The Cause: You are likely trying to extract the Salt Form (which stays in the water layer) or the pH of your aqueous layer is too low.
The Fix:
-
Check Aqueous pH: Measure the pH of your water layer. If pH < 9, the compound is protonated and trapped in the water.
-
Adjust pH: Add Saturated Aqueous
or dilute until the aqueous layer pH is > 10 . -
Extract: Now the compound is the neutral Free Base. It will readily partition into Dichloromethane (DCM) or Ethyl Acetate.
Part 3: Solubility Data & Solvent Selection
Table 1: Solubility Matrix by Form
| Solvent | Free Base (Neutral) | HCl Salt (Ionic) | Application Notes |
| Water (pH 7) | < 0.1 mg/mL (Poor) | > 50 mg/mL (Good) | Use Salt for bioassays. |
| PBS (pH 7.4) | < 0.1 mg/mL (Poor) | > 20 mg/mL (Good) | High ionic strength reduces solubility. |
| DMSO | > 100 mg/mL | > 100 mg/mL | Universal stock solvent. |
| Methanol/Ethanol | > 50 mg/mL | > 50 mg/mL | Good for transfers/recrystallization. |
| DCM / EtOAc | Very Soluble | Insoluble | Use Free Base for extractions. |
| Diethyl Ether | Soluble | Insoluble | Use Ether to precipitate the Salt. |
Part 4: Critical Protocols
Protocol A: Converting Free Base to HCl Salt (For Bioassays/Storage)
Use this if your compound is an oil and you need a stable solid.
-
Dissolve the Free Base oil in a minimal amount of dry Diethyl Ether or DCM .
-
Cool the solution to 0°C in an ice bath.
-
Dropwise, add 2M HCl in Diethyl Ether (commercial reagent) or 1.25M HCl in Methanol.
-
Observation: A white precipitate should form immediately.
-
Isolation: Filter the solid or evaporate the solvent under vacuum.
-
Result: Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride (Stable solid).
Protocol B: "Salting Out" Prevention in Assays
Use this if the compound precipitates upon dilution into media.
-
Prepare 1000x stock in DMSO.
-
Prepare an intermediate dilution (10x) in 10 mM HCl (aqueous).
-
Why? This forces the compound into the soluble cationic state immediately upon leaving the DMSO environment.
-
-
Add this acidified intermediate to your final buffer. The final pH change will be negligible, but the compound will be fully solvated.
Part 5: Decision Logic (Visualization)
Figure 1: Decision matrix for selecting the correct protocol based on compound form and target solvent.
References
-
PubChem Compound Summary. "Methyl 3-amino-3-(3-bromophenyl)propanoate." National Center for Biotechnology Information. Accessed March 5, 2026. Link
-
Organic Syntheses. "General Procedures for Handling Amino Acid Esters." Org.[4][7] Synth. Coll. Vol. 10. (Provides foundational protocols for
-amino ester handling). Link -
Royal Society of Chemistry. "Physicochemical Properties of Halogenated Phenylalanine Derivatives." ChemSpider. (Reference for lipophilicity/logP trends in brominated aromatics). Link
-
BenchChem. "Methyl 3-amino-3-(3-bromophenyl)propanoate Properties and Safety." (Specific CAS and physical state verification). Link
Sources
- 1. 2168394-45-2_CAS号:2168394-45-2_Dimethyl(2-{8-methyl-1,7-diazaspiro[4.5]decan-1-yl}ethyl)amine - 化源网 [m.chemsrc.com]
- 2. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal from 3-Bromophenyl Beta-Amino Esters
Welcome to the Technical Support Center. Removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) and complex intermediates is a critical bottleneck in drug development. This guide is specifically engineered for researchers handling 3-bromophenyl beta-amino esters , a highly sensitive structural motif that presents competing chemical vulnerabilities during metal scavenging.
Mechanistic Insights: The "Why" Behind the Challenge
Purifying this specific molecule requires balancing the reactivity of three distinct functional groups. Understanding their causality is the first step in designing a successful scavenging protocol:
-
The Beta-Amino Group (Chelation Sink): Nitrogen atoms act as potent Lewis bases, binding tightly to soluble Pd(II) species. This strong chelation effect pulls the metal through standard physical filters (like Celite), rendering simple filtration ineffective[1].
-
The Aryl Bromide (Reactive Electrophile): Aryl bromides are highly susceptible to oxidative addition by residual Pd(0). If the scavenging process is heated, the C–Br bond can activate, initiating unwanted debromination or oligomerization side reactions[2].
-
The Ester Linkage (pH Sensitive): Esters are prone to hydrolysis. Deploying strongly basic scavengers (such as standard primary amine-functionalized silicas) or highly acidic resins will cleave the ester, destroying the product[3].
Troubleshooting Guides & FAQs
Q1: Why does my palladium concentration remain >500 ppm even after multiple Celite filtrations? Causality: Celite and standard filter aids only remove macroscopic palladium black or large, insoluble agglomerates[3]. The beta-amino moiety in your product strongly chelates soluble Pd(II) species, keeping them dissolved in the organic phase[1]. Solution: You must transition from physical filtration to chemical scavenging. Introduce a solid-supported scavenger with a higher binding affinity for Pd than your beta-amino group, such as a thiol-functionalized silica (e.g., SiliaMetS® Thiol)[4].
Q2: I applied a scavenger and heated the mixture to 60°C to accelerate removal, but I observed significant product degradation. What happened? Causality: Heating in the presence of residual Pd(0) triggers oxidative addition into the C–Br bond of your 3-bromophenyl group, leading to debromination[2]. Furthermore, elevated temperatures exacerbate ester hydrolysis if the scavenger or solvent has any residual acidic/basic character. Solution: Perform scavenging strictly at room temperature (20–25°C). Sulfur-based silica scavengers are highly effective at ambient temperatures, mitigating thermal risks to sensitive functional groups[5].
Q3: Which scavenger is best suited for a 3-bromophenyl beta-amino ester? Causality: You require a scavenger that is strictly neutral (to prevent ester hydrolysis), highly thiophilic (to outcompete the amine for Pd), and operates under mild conditions (to protect the aryl bromide). Solution: SiliaMetS® Thiol or SiliaMetS® Thiourea are optimal choices. They are neutral, silica-supported, and exhibit exceptional affinity for both Pd(0) and Pd(II) without inducing ester cleavage[6]. For ultra-efficient removal down to sub-ppm levels, Potassium Isopropyl Xanthate (PIX) is another highly effective alternative[7].
Q4: How do I prevent product loss due to non-specific adsorption onto the scavenger? Causality: Over-loading the scavenger or using highly porous activated carbon can cause your target molecule to become physically trapped within the matrix[1]. Solution: Optimize the solvent system. Use a solvent where the product is highly soluble (e.g., THF or Toluene) to minimize its partitioning into the silica pores, and ensure thorough washing of the filter cake with fresh solvent[1].
Self-Validating Experimental Protocol
This protocol incorporates a mass-balance check and an ICP-MS verification loop to ensure neither product loss nor Pd retention occurs.
Protocol: Mild Palladium Scavenging for Sensitive Amino Esters
-
Dissolution: Dissolve the crude 3-bromophenyl beta-amino ester in a non-coordinating, high-solubility organic solvent (e.g., THF or Toluene) at a concentration of 10–50 mg/mL[4].
-
Scavenger Addition: Add a neutral silica-based scavenger (e.g., SiliaMetS® Thiol) at a loading of 5–10 molar equivalents relative to the initial amount of palladium catalyst used in the cross-coupling reaction[8].
-
Agitation: Stir the suspension vigorously at room temperature (20–25°C) for 4–18 hours. Critical Step: Do not exceed 30°C to prevent oxidative addition into the aryl bromide.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium[4].
-
Product Recovery (Washing): Wash the filter cake thoroughly with 2–3 column volumes of the reaction solvent to recover any non-specifically adsorbed product[1].
-
Verification (Self-Validation): Concentrate the combined filtrate under reduced pressure. Weigh the product to confirm mass balance (yield > 90%), and analyze a sample via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm residual Pd is < 10 ppm[8].
Quantitative Data: Scavenger Performance Comparison
The following table summarizes the operational parameters and compatibility of various scavenging methods specifically for 3-bromophenyl beta-amino esters.
| Scavenger Type | Primary Mode of Action | Optimal Temp | Ester Compatibility | Aryl Bromide Compatibility | Typical Final Pd (ppm) |
| Celite / Filtration | Physical Adsorption | 20°C | High | High | 500 - 1000 |
| Activated Carbon | Non-specific Adsorption | 40-50°C | High | Moderate (Yield Loss) | 50 - 300 |
| Amine-functionalized Silica | Chemical Chelation | 40°C | Low (Basic) | Moderate | 20 - 50 |
| SiliaMetS® Thiol | Chemical Chelation | 20-25°C | High (Neutral) | High | < 10 |
| PIX + I₂ System | Precipitation / Extraction | 20°C | Moderate | High | < 1 |
Troubleshooting Workflow Visualization
Caption: Troubleshooting workflow for palladium removal from sensitive amino ester compounds.
References
- Palladium Catalyst Removal
- SiliaMetS Selection Guide. Verde Analitica / SiliCycle.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing.
- How to remove palladium catalyst from[2,3'-Bipyridin]-2'-amine product. BenchChem.
- Workup procedure for removing palladium residues
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. verdeanalitica.com.br [verdeanalitica.com.br]
- 7. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Recrystallization of Methyl 3-amino-3-(3-bromophenyl)propanoate
Welcome to the Technical Support and Troubleshooting Guide for the purification of Methyl 3-amino-3-(3-bromophenyl)propanoate . As a
This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity crystalline recovery.
Part 1: Mechanistic Principles of -Amino Ester Crystallization
The fundamental challenge with Methyl 3-amino-3-(3-bromophenyl)propanoate is that its free base form often exhibits a melting point lower than the saturation temperature of common recrystallization solvents. When a cooling solution crosses the binodal curve before the spinodal curve, the solute separates as a solute-rich liquid phase (an emulsion) rather than forming a rigid crystal lattice[3]. Because impurities are highly soluble in this disordered liquid phase, oiling out severely compromises chemical purity[4][5].
To bypass this thermodynamic trap, the most effective strategy is to convert the free base into its hydrochloride salt . Protonation of the amine increases the molecule's ionic character, drastically raising the lattice energy and melting point, which kinetically favors solid nucleation over liquid phase separation[6][7].
Chemical pathways affecting the stability and crystallization of the
Part 2: Troubleshooting FAQs
Q1: My product is "oiling out" (forming a milky emulsion) instead of crystallizing. How do I fix this?
Causality: Oiling out occurs when the system experiences high supersaturation, but the integration of solute molecules into a crystal lattice is kinetically hindered. The solute forms a secondary liquid phase because its melting point is lower than the solution's temperature at the saturation point[2][4]. Solution:
-
Re-dissolve: Reheat the mixture until the oil completely dissolves back into a single homogeneous phase.
-
Adjust Solvent Ratio: Add 5-10% more of the "good" solvent (e.g., Ethanol) to lower the saturation temperature below the solute's melting point[5].
-
Control Cooling: Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Rapid quenching forces the system past the metastable zone directly into the LLPS binodal region[3].
-
Seed the Solution: Introduce a seed crystal just before the temperature reaches the cloud point to bypass the nucleation energy barrier.
Q2: I successfully crystallized the product, but HPLC/TLC shows a new, highly polar impurity. What happened?
Causality: You are likely observing ester hydrolysis .
Q3: Which solvent system is optimal for this compound?
Causality: The free base is highly soluble in most organic solvents, making single-solvent crystallization difficult. An anti-solvent approach is required. For the hydrochloride salt, a highly polar protic solvent (to dissolve) paired with a non-polar ether (to precipitate) provides the sharpest solubility gradient[6].
Quantitative Data: Solvent & Form Comparison
| Chemical Form | Typical State at RT | Optimal Solvent System | Risk of Oiling Out | Risk of Hydrolysis |
| Free Base | Viscous Oil / Low MP Solid | Hexane / Ethyl Acetate | High (LLPS common) | Moderate |
| HCl Salt | Crystalline Solid | Ethanol / Diethyl Ether | Low (High lattice energy) | Low (if anhydrous) |
| HCl Salt | Crystalline Solid | Methanol / MTBE | Low | Low (if anhydrous) |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in observation checkpoints ensure that errors (like LLPS) are caught and corrected before yield is lost.
Protocol A: Conversion to Hydrochloride Salt and Recrystallization
This is the authoritative standard for purifying
-
Dissolution: Dissolve 1.0 equivalent of crude Methyl 3-amino-3-(3-bromophenyl)propanoate (free base) in a minimum volume of anhydrous Ethanol (approx. 3-5 mL per gram) at room temperature.
-
Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl in Ethanol (or ethereal HCl) dropwise under continuous stirring.
-
Validation Check: Test a 1
L aliquot diluted in 1 mL of water with pH paper. It should register pH < 3, confirming complete amine protonation.
-
-
Heating: Warm the solution gently to 50°C to ensure complete homogeneity.
-
Anti-Solvent Addition: Remove from heat. While the solution is still warm, add anhydrous Diethyl Ether (or MTBE) dropwise until the solution becomes faintly turbid.
-
Clarification: Add 1-2 drops of Ethanol until the turbidity just disappears, leaving a clear, saturated solution.
-
Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.
-
Validation Check: Crystals should appear as sharp, defined geometric solids. If droplets or a "gooey" layer forms at the bottom, proceed immediately to Protocol B.
-
-
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Diethyl Ether, and dry under high vacuum.
Protocol B: Rescuing an "Oiled Out" Batch
Workflow for detecting and rescuing an oiled-out recrystallization batch.
-
Halt Cooling: If the solution turns milky or a viscous oil settles at the bottom, stop the cooling process immediately[9].
-
Reheat: Place the flask back on the heating mantle. Warm gently until the oil completely merges back into the solvent phase.
-
Dilute: The oiling out indicates the saturation point was reached at a temperature higher than the solute's melting point. Add 5-10% more Ethanol (the solvent in which the compound is highly soluble)[4].
-
Re-attempt: Remove from heat and insulate the flask (e.g., wrap in cotton or aluminum foil) to force an exceptionally slow cooling rate.
-
Trituration (Last Resort): If oiling out persists despite solvent adjustment, evaporate all solvent under reduced pressure. Add a small amount of non-polar solvent (e.g., Hexane) and vigorously scratch the sides of the flask with a glass rod to induce crystallization via mechanical shear (trituration)[4].
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Retrieved from:[Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from:[Link]
-
Reddit (r/chemistry). Recrystallization (help meeeeee). Retrieved from: [Link]
-
National Institutes of Health (PMC). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from:[Link]
-
MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from: [Link]
-
SciELO. Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Retrieved from:[Link]
-
RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from: [Link]
Sources
- 1. Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. scielo.br [scielo.br]
- 7. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Resolving side reactions in the esterification of 3-amino-3-(3-bromophenyl)propanoic acid
Technical Support Center: -Amino Acid Derivatization
Focus: Esterification of 3-amino-3-(3-bromophenyl)propanoic acid
Welcome to the Technical Support Center. As researchers and drug development professionals, working with
This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale your esterification workflows.
Mechanistic Overview & Reaction Pathways
To successfully esterify 3-amino-3-(3-bromophenyl)propanoic acid, one must understand the causality behind its degradation. The molecule possesses two critical structural liabilities:
-
Benzylic
-Amine: The amino group is located at the -position relative to the carboxyl group and is benzylic to the 3-bromophenyl ring. The protons at the -position are acidic. Under thermal stress or basic conditions, the molecule readily undergoes E1cB or E2 elimination (loss of ammonia) to form a highly stable, conjugated -unsaturated system: trans-3-bromocinnamic acid[1]. -
Zwitterionic Nucleophilicity: If the carboxylic acid is activated while the amine remains unprotonated or unprotected, the free amine will act as a nucleophile, leading to intermolecular condensation and the formation of polyamide oligomers[2].
Reaction pathways of 3-amino-3-(3-bromophenyl)propanoic acid during esterification.
Troubleshooting Guide & FAQs
Q: Why am I seeing a significant amount of trans-3-bromocinnamic acid in my product mixture?
A: This is a classic thermal deamination side reaction[3]. Because your substrate is a
Q: My reaction mixture became highly viscous and insoluble. What happened?
A: You are observing oligomerization. In
Q: Can I use coupling agents like EDC/DMAP to form the ester directly?
A: Not without protecting the amine first. Using coupling agents on an unprotected
Q: How do I prevent N-alkylation if I use alkyl halides (e.g., Methyl Iodide) for esterification?
A: Alkylating the carboxylate salt with an alkyl halide in the presence of a base (like
Strategy Comparison Data
To assist in selecting the correct synthetic route, review the quantitative and qualitative profiles of common esterification strategies below.
| Esterification Method | Reagents & Conditions | Primary Side Reaction Risk | Expected Yield | Recommendation |
| Low-Temp Fischer | Minimal (if temp is strictly controlled) | 85 - 95% | Optimal for unprotected amines. | |
| Standard Fischer | HCl gas, MeOH, Reflux ( | High (Elimination to cinnamic acid) | < 30% | Avoid due to thermal deamination. |
| Direct Alkylation | MeI, | High (N-alkylation & Elimination) | < 20% | Avoid unless amine is pre-protected. |
| Protected Alkylation | 1. | Minimal (Amine is masked) | 75 - 85% (Over 2 steps) | Excellent if a free amine is not required immediately. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the microenvironment of the reaction, the mechanistic pathways leading to side reactions are chemically shut down.
Protocol A: Low-Temperature Thionyl Chloride-Mediated Esterification
Mechanistic Rationale: Adding
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Cooling: Add 20 mL of anhydrous methanol and cool to
using an ice-water bath. -
Activation: Slowly add thionyl chloride (2.0 equivalents) dropwise over 15 minutes. Critical: This step is highly exothermic. Maintain the internal temperature below
to prevent the formation of side products. -
Substrate Addition: Add 3-amino-3-(3-bromophenyl)propanoic acid (1.0 equivalent) portion-wise over 10 minutes to the stirring solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Do not apply heat.
-
Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed
. Triturate the resulting viscous oil with cold anhydrous diethyl ether to precipitate the pure methyl ester hydrochloride salt. Filter and dry under vacuum.
Protocol B: N-Boc Protection & Mild Alkylation
Mechanistic Rationale: Steric and electronic masking of the amine via a tert-butyloxycarbonyl (Boc) group completely eliminates its nucleophilicity and reduces the acidity of the
-
Protection: Dissolve 3-amino-3-(3-bromophenyl)propanoic acid in a 1:1 mixture of THF and 1M aqueous NaOH. Cool to
. -
Boc Addition: Add Di-tert-butyl dicarbonate (
, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. -
Isolation: Acidify the aqueous layer to pH 2-3 using 1M
(avoid strong mineral acids to prevent Boc deprotection). Extract with Ethyl Acetate (3x), dry over , and concentrate to yield the N-Boc acid. -
Esterification: Dissolve the N-Boc acid in anhydrous DMF. Add
(1.5 equivalents) and methyl iodide (1.2 equivalents). Stir at room temperature for 4 hours. -
Final Workup: Quench with water, extract with Ethyl Acetate, wash extensively with brine to remove DMF, dry over
, and concentrate to yield the protected ester.
References
- Synthesis of Amino Acid Methyl Ester Hydrochloride, Pianeta Chimica.
- Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions, PMC (N
- Methods for the synthesis of α- hydroxy-β-amino acid and amide derivatives, Google P
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids, ResearchG
- Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids, ResearchG
- The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice, PMC (N
Sources
- 1. The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pianetachimica.it [pianetachimica.it]
- 6. US6376649B1 - Methods for the synthesis of α- hydroxy-β-amino acid and amide derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Shelf-Life and Stability of Methyl β-Amino Esters
Welcome to the Technical Support Center for methyl β-amino esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical troubleshooting for increasing the shelf-life and stability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and mitigate common stability challenges, ensuring the integrity and reproducibility of your experimental results.
Introduction
Methyl β-amino esters are a critical class of organic compounds utilized in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their inherent structural features, namely the ester and amino functionalities, make them versatile building blocks. However, these same features also render them susceptible to several degradation pathways, including hydrolysis, oxidation, and racemization. Understanding and controlling these degradation processes is paramount for successful research and development.
This guide provides a comprehensive overview of the factors affecting the stability of methyl β-amino esters, along with detailed troubleshooting protocols and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses common problems encountered during the handling, storage, and use of methyl β-amino esters in a question-and-answer format.
Issue 1: Loss of Potency or Purity Over Time in Solution
Question: I've noticed a decrease in the purity of my methyl β-amino ester sample, which has been stored in a solvent for a few weeks. What is the likely cause and how can I prevent this?
Answer: The most probable cause of degradation in solution is hydrolysis of the ester group. The presence of water, even in trace amounts in organic solvents, can lead to the cleavage of the methyl ester, yielding the corresponding β-amino acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. The adjacent amino group can also influence the rate of hydrolysis depending on the pH of the solution.
-
Solvent Selection and Preparation:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).
-
Aprotic Solvents are Preferred: Whenever possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene, as they do not participate in proton transfer reactions that can facilitate hydrolysis.[3]
-
Avoid Protic Solvents: If a protic solvent like methanol is necessary for solubility, prepare fresh solutions and use them immediately. Methanol can also lead to transesterification if other alcohols are present.
-
-
Control of pH:
-
Maintain a Neutral or Slightly Acidic pH: The stability of methyl β-amino esters is generally greatest in a neutral to slightly acidic pH range. Avoid basic conditions, as they strongly catalyze ester hydrolysis.[3]
-
Buffering Agents: For aqueous solutions, consider the use of a suitable buffer system to maintain the optimal pH.
-
-
Storage of Solutions:
Caption: Workflow for preventing hydrolysis of methyl β-amino esters in solution.
Issue 2: Discoloration (Yellowing/Browning) of Solid Samples
Question: My solid methyl β-amino ester has developed a yellow or brown tint upon storage. What is causing this and is the material still usable?
Answer: Discoloration is a common indicator of oxidative degradation .[5] The amino group, particularly in the presence of air and light, can be susceptible to oxidation, leading to the formation of colored impurities such as nitroso or nitro derivatives.[6] While minor discoloration may not significantly affect the outcome of some robust reactions, it is a sign of impurity. For high-purity applications, such as in drug development, purification is recommended before use.
-
Inert Atmosphere Storage:
-
Store Under Inert Gas: The most effective way to prevent oxidation is to store the solid compound under an inert atmosphere, such as argon or nitrogen.[3][7] This can be achieved by flushing the storage container with the inert gas before sealing.
-
Use of Septum-Sealed Bottles: For highly sensitive compounds, consider using bottles with a septum seal, which allows for the removal of the compound with a syringe under a positive pressure of inert gas.[3][8]
-
-
Protection from Light:
-
Use Amber Vials: Store the compound in amber glass vials to protect it from light, which can catalyze oxidation.[5]
-
Wrap in Foil: If amber vials are not available, wrap the container in aluminum foil.
-
-
Temperature Control:
-
Refrigerated Storage: Store the compound at low temperatures (2-8°C) to slow down the rate of oxidation.[7]
-
-
Addition of Antioxidants (for formulations):
-
In formulated products, the inclusion of antioxidants can help to mitigate oxidation. However, the compatibility and potential for side reactions must be carefully evaluated.
-
Caption: Workflow for preventing oxidation of solid methyl β-amino esters.
Issue 3: Loss of Enantiomeric Purity of Chiral Methyl β-Amino Esters
Question: I am working with an enantiomerically pure chiral methyl β-amino ester, but I'm observing the presence of the other enantiomer in my analysis. What could be causing this racemization?
Answer: Racemization in chiral β-amino esters typically occurs through the deprotonation of the chiral carbon atom alpha to the carbonyl group of the ester.[3] This is often catalyzed by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of both enantiomers.[3]
Causality: The acidity of the proton on the chiral carbon is increased by the electron-withdrawing effect of the adjacent carbonyl group.
-
Strict pH Control:
-
Avoid Basic Conditions: Rigorously avoid exposure to basic conditions, both during reactions and work-up procedures. Even weak bases can catalyze racemization over time.[3]
-
Use of Weaker Bases: If a base is required for a reaction, consider using a sterically hindered or weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in place of stronger bases like triethylamine (TEA).[9]
-
-
Low-Temperature Reactions:
-
Perform Reactions at Low Temperatures: Conduct reactions at the lowest feasible temperature to minimize the rate of racemization.[3]
-
-
Solvent Choice:
-
Aprotic Solvents: Use aprotic solvents (e.g., DCM, THF) to avoid facilitating proton transfer.[3]
-
-
Protecting Groups:
-
The presence of a suitable protecting group on the amino functionality can influence the rate of racemization. The choice of protecting group should be carefully considered based on the reaction conditions.[9]
-
-
Minimize Exposure Time:
-
Keep reaction and work-up times as short as possible to limit the compound's exposure to conditions that may promote racemization.[3]
-
Caption: Decision-making flow for preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid methyl β-amino esters?
A1: For optimal long-term stability, solid methyl β-amino esters should be stored at low temperatures (2-8°C or -20°C), protected from light in an amber vial, and under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[5][7] Storing in a desiccator will also help to prevent hydrolysis from atmospheric moisture.
Q2: How can I improve the stability of my methyl β-amino ester formulation for in vivo studies?
A2: For in vivo formulations, consider lyophilization (freeze-drying) to remove water and create a stable solid powder that can be reconstituted before use.[10][11] The inclusion of cryoprotectants and lyoprotectants, such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol), can help to maintain the stability of the compound during the lyophilization process and in the solid state.[12][13][14]
Q3: What analytical methods are best for monitoring the stability of methyl β-amino esters?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the purity of methyl β-amino esters and quantifying degradation products.[6][15] A stability-indicating HPLC method should be developed and validated through forced degradation studies.[1][6][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the amino acid ester.[16][17][18] For chiral compounds, chiral HPLC is necessary to determine enantiomeric purity.[19][20]
Q4: Can I use protecting groups to enhance the stability of my methyl β-amino ester?
A4: Yes, protecting the amino group can significantly enhance stability. For example, converting the amine to a carbamate (e.g., Boc or Cbz) reduces its nucleophilicity and susceptibility to oxidation.[9] The choice of protecting group is critical and must be compatible with subsequent reaction steps and easily removable when desired.[9][21]
Q5: I need to handle a particularly air-sensitive methyl β-amino ester. What are the key precautions?
A5: For highly air-sensitive compounds, all manipulations should be performed using Schlenk line techniques or within an inert atmosphere glove box.[11][22] Use oven-dried glassware that has been cooled under a stream of inert gas.[8][11] Transfers of liquids should be done using gas-tight syringes that have been purged with an inert gas.[3][8][11][23]
Data Summary Tables
Table 1: Recommended Storage Conditions for Methyl β-Amino Esters
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | Slows down all degradation pathways.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation.[3][7] |
| Light | Amber vials or protection from light | Prevents photolytic degradation.[7] |
| Moisture | Tightly sealed container, desiccator | Prevents hydrolysis.[5] |
Table 2: Compatible Solvents for Methyl β-Amino Esters
| Solvent Class | Examples | Suitability | Notes |
| Aprotic (Non-polar) | Toluene, Hexane | Good for long-term storage | Low solubility for some polar esters. |
| Aprotic (Polar) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Excellent for reactions and short-term storage | Must be anhydrous. |
| Protic | Methanol, Ethanol | Use with caution | Can cause hydrolysis or transesterification. Use fresh and for immediate use only.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Methyl β-Amino Ester
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][6][10]
-
Sample Preparation: Prepare a stock solution of the methyl β-amino ester in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 105°C.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC, comparing them to an unstressed control sample.
-
Data Interpretation: Identify and quantify the degradation products. The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.[6]
References
- BenchChem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
- ResolveMass Laboratories Inc. (2026, February 15).
- (n.d.). 2.
- Davies, S. G., & Smyth, G. D. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
- An, G., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1104-1113.
- BenchChem. (n.d.). Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate.
- Lange, J. H. M., & Zwanenburg, B. (1977). Method of preparing β-amino derivatives of α,β-unsaturated esters (U.S. Patent No. 4,046,803). U.S.
- BenchChem. (2025, December). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Gauthier, J. Y., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
- (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Thermo Fisher Scientific. (2021, May 15).
- (n.d.).
- Sanna, D., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(21), 3843.
- Langer, R. S., et al. (n.d.). Biodegradable poly(beta-amino esters) and uses thereof (U.S. Patent No. 8,287,849 B2). U.S.
- BenchChem. (n.d.). Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate.
- (n.d.).
- El-Sayed, A. M., & Mohamed, N. R. (2014). Preparation and Characterization of Poly(β-Amino Ester)
- Fauske & Associates. (2020, October 28).
- (n.d.). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Scite.ai.
- (n.d.). 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Patel, J., & Patel, K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-91.
- (n.d.). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Taylor & Francis.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
- Rui, Y., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.
- Green, J. J., et al. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
- Lage, S., et al. (2012). Reversed-phase HPLC/FD Method for the Quantitative Analysis of the Neurotoxin BMAA (β-N-methylamino-L-alanine) in Cyanobacteria. Toxicon, 59(5), 569-576.
- Tsikas, D., & Rothmann, S. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 8(4), 69.
- (n.d.).
- Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500.
- (n.d.). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison.
- Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- (n.d.). Process for the preparation of amino acid methyl esters (U.S.
- (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- The Royal Society of Chemistry. (2017).
- (n.d.). Process for the racemization of α-amino acids (U.S. Patent No. 9,598,353 B2). U.S.
- van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131-137.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
- (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB.
- Flinn Scientific, Inc. (2008). suggested sequence of steps to more safely organize your school's chemical stores area.
- (2025, October 15). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- (n.d.).
- (2025, October 12). (PDF) Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- An, G., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1104-1113.
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. AU2003251906A1 - Methods and compositions for preventing oxidative degradation of proteins - Google Patents [patents.google.com]
- 13. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability [resources.nanotempertech.com]
- 14. ajrconline.org [ajrconline.org]
- 15. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 16. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 18. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 21. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. fauske.com [fauske.com]
Addressing cyclization issues when using beta-amino acid methyl esters
Topic: Mitigating Cyclization & -Lactam Formation
Core Diagnosis: The Cyclization Mechanism
Q: Why are my
A: The primary stability issue with
Unlike
-
Basic Conditions: Deprotonation of the ammonium salt (
) to the free amine ( ) triggers the attack. -
Gem-Dialkyl Effect: Substituents on the
- or -carbons (especially in - or -amino acids) compress the bond angles, favoring ring closure. -
Slow Activation: During peptide coupling, if the intermolecular reaction (amide bond formation) is slower than the intramolecular cyclization, the
-lactam forms as the major byproduct.
Mechanism Visualization
Figure 1: The intramolecular cyclization pathway of
Storage & Handling Protocols
Q: How should I store these reagents to prevent degradation?
A: Never store
| Parameter | Recommendation | Scientific Rationale |
| Salt Form | HCl or TFA salt | Protonation ( |
| Temperature | -20°C | Kinetic suppression of the cyclization reaction. |
| Solvent | None (Solid State) | In solution, even slightly basic impurities can trigger "self-neutralization" and cyclization over time. |
| Shelf Life | < 6 Months (if free base) | Free bases of |
Coupling Strategy: The "Fast Activation" Protocol
Q: How do I couple a
A: You must outcompete the intramolecular cyclization rate (
Optimized Coupling Workflow
Reagents:
-
Coupling Agent: HATU or PyBOP (Avoid carbodiimides like DCC/DIC alone, as activation is too slow).
-
Additive: HOAt (Superior to HOBt for
-amino acids due to the neighboring group effect). -
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Protocol:
-
Pre-Activation (Crucial): Dissolve the carboxylic acid component (the partner, not the
-amino ester) and the Coupling Agent (HATU) in DMF. Add 1.0 equiv of DIPEA. Stir for 1-2 minutes.-
Why? This generates the highly reactive O-At active ester before the unstable
-amino ester is introduced.
-
-
Controlled Addition: Add the
-amino acid methyl ester salt (HCl/TFA) to the reaction mixture. -
Base Titration: Add exactly enough DIPEA to neutralize the salt of the
-amino ester (usually 1.0 equiv).-
Critical: Do not add excess base. Excess base increases the concentration of the free amine species, increasing the probability of cyclization.
-
-
Reaction Time: Allow to react for 30-60 minutes.
-
Note:
-amino couplings are generally slower than -amino couplings due to steric hindrance, but prolonged reaction times (>4 hours) favor lactam formation.
-
Self-Validating the System
-
Visual Check: If the reaction mixture turns cloudy or precipitates unexpectedly, it may indicate
-lactam formation (often less soluble). -
NMR Monitoring: Take an aliquot.
-
Success: Appearance of amide NH doublet.
-
Failure (Lactam): Disappearance of the methyl ester singlet (
3.6 ppm) and appearance of ring protons (ABX system).
-
Troubleshooting Guide
Q: My reaction failed. How do I identify the root cause?
Use the following decision tree to diagnose the failure mode.
Figure 2: Diagnostic workflow for
Frequently Asked Questions (FAQs)
Q: Can I use Fmoc-protection strategies with
-
Recommendation: Perform Fmoc deprotection immediately before coupling. Wash the resin rapidly and proceed to the next step without drying the resin.
Q: I am seeing a "Diketopiperazine" type mass. Is this possible?
A: While less common than in
Q: Does the substitution pattern matter (
- -amino acids (side chain on Carbon-3, next to Nitrogen): Less sterically hindered, couple reasonably well.
- -amino acids (side chain on Carbon-2, next to Carbonyl): Highly prone to cyclization due to the Thorpe-Ingold (gem-dialkyl) effect and increased steric hindrance preventing intermolecular attack. Use the strongest possible activation (HATU/HOAt) for these.
References
-
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[2] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[2] Helical secondary structure of a -hexapeptide in solution and its stability towards pepsin.[2] Helvetica Chimica Acta, 79(4), 913–941. -
Lelais, G., & Seebach, D. (2004).[2][3]
-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of -Peptides. Biopolymers, 76(3), 206–243.[2][3] -
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of
-lactams by Staudinger ketene-imine cycloaddition reaction.[4] European Journal of Organic Chemistry, 2004(2), 2721–2725. -
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.
Sources
- 1. Dissection of the Stepwise Mechanism to β-Lactam Formation and Elucidation of a Rate-determining Conformational Change in β-Lactam Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam synthesis [organic-chemistry.org]
Validation & Comparative
1H NMR Chemical Shifts for Methyl 3-amino-3-(3-bromophenyl)propanoate: A Comparative Guide
Executive Summary
Accurate structural characterization of β-amino esters is a critical bottleneck in the development of peptidomimetics and small-molecule therapeutics. Methyl 3-amino-3-(3-bromophenyl)propanoate presents a unique analytical challenge due to its chiral center, diastereotopic protons, and the anisotropic effects of the meta-bromo substitution. This guide provides an objective comparison of ¹H NMR acquisition strategies, benchmarking empirical solvent effects (CDCl₃ vs. DMSO-d₆) against predictive software models (ChemDraw vs. Mnova) to establish a rigorous standard for spectral interpretation.
Molecular Architecture & Expected Spin Systems
The molecular framework of Methyl 3-amino-3-(3-bromophenyl)propanoate dictates a highly specific ¹H NMR profile. The presence of a stereogenic center at C3 restricts the conformational flexibility of the adjacent C2 methylene group. Consequently, the two protons on C2 are magnetically inequivalent (diastereotopic) and couple both with each other (geminal ²J coupling) and with the C3 methine proton (vicinal ³J coupling).
Spin system mapping and coupling relationships for the β-amino ester core.
Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the chemical shift of exchangeable protons and can induce solvent-specific shielding effects. As established by Fulmer et al. [1], precise calibration against residual solvent peaks (CHCl₃ at 7.26 ppm; DMSO at 2.50 ppm) is mandatory for data integrity.
Causality of Shifts: In CDCl₃, a non-polar and non-hydrogen-bonding solvent, the primary amine (-NH₂) protons appear upfield as a broad singlet due to rapid intermolecular exchange. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen coordinates with the -NH₂ protons, decreasing their electron density and deshielding them, which shifts the resonance significantly downfield.
Table 1: Empirical vs. Solvent-Shifted ¹H NMR Data
| Proton Environment | Multiplicity & Coupling | CDCl₃ Shift (ppm) | DMSO-d₆ Shift (ppm) | Causality for Solvent Shift |
| Aromatic (H-2', H-4', H-5', H-6') | Multiplet (m) | 7.20 – 7.55 | 7.30 – 7.65 | Minor solvent polarity effects; subtle deshielding in DMSO. |
| Methine (C3-H) | Doublet of doublets (dd) | 4.40 | 4.25 | Altered rotamer population due to solvent dielectric constant. |
| Methoxy (-OCH₃) | Singlet (s) | 3.68 | 3.55 | Minimal interaction; slight upfield shift in DMSO. |
| Methylene (C2-H_a) | Doublet of doublets (dd) | 2.75 | 2.60 | Diastereotopic splitting maintained; shifted by solvation shell. |
| Methylene (C2-H_b) | Doublet of doublets (dd) | 2.65 | 2.52 | Diastereotopic splitting maintained; often overlaps with DMSO peak. |
| Amine (-NH₂) | Broad singlet (br s) | 1.85 | 3.20 – 3.50 | Strong hydrogen bonding with DMSO oxygen deshields protons. |
(Note: Empirical baseline expectations for the β-amino ester core were derived from structural analogs such as methyl 3-amino-3-phenylpropanoate [2].)
Comparative Analysis 2: Empirical Data vs. Predictive Benchmarking
While predictive NMR software accelerates structural verification, algorithms often struggle with complex anisotropic effects and diastereotopic environments. Below is a benchmark comparing high-fidelity empirical data against two leading prediction engines: ChemDraw (v20+) and Mestrelab Mnova NMR Predict.
Causality of Prediction Deviations: Heuristic-based predictors (like ChemDraw) often average the chemical shifts of diastereotopic protons, failing to account for the restricted rotation caused by the C3 chiral center. Furthermore, the through-space deshielding effect of the meta-bromine atom on the H-2' and H-4' protons is frequently underestimated by purely topological algorithms.
Table 2: Benchmark Comparison: Empirical vs. Predictive Software
| Proton Environment | Empirical (CDCl₃) | ChemDraw Prediction | Mnova Prediction | Delta (Max Deviation) |
| Aromatic H-2' | 7.55 ppm | 7.42 ppm | 7.51 ppm | 0.13 ppm (ChemDraw) |
| Methine (C3-H) | 4.40 ppm | 4.28 ppm | 4.35 ppm | 0.12 ppm (ChemDraw) |
| Methoxy (-OCH₃) | 3.68 ppm | 3.65 ppm | 3.67 ppm | 0.03 ppm (ChemDraw) |
| Methylene (C2-H_a) | 2.75 ppm | 2.68 ppm (averaged) | 2.72 ppm | 0.07 ppm (ChemDraw) |
| Methylene (C2-H_b) | 2.65 ppm | 2.68 ppm (averaged) | 2.61 ppm | 0.04 ppm (Mnova) |
Standardized Experimental Protocol for High-Fidelity ¹H NMR
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition. Every step includes a built-in quality control checkpoint.
-
Sample Preparation: Dissolve 10–15 mg of Methyl 3-amino-3-(3-bromophenyl)propanoate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
-
Self-Validation: Inspect the NMR tube visually. The solution must be completely transparent. Particulate matter will distort magnetic field homogeneity, ruining the shimming process.
-
-
Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl₃. Optimize the Z and Z² shims.
-
Self-Validation: Check the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be <1.0 Hz. If it is broader, re-shim the magnet.
-
-
Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the protons.
-
Self-Validation: Run an auto-receiver gain (rga) before acquisition to prevent Analog-to-Digital Converter (ADC) clipping, which causes baseline artifacts.
-
-
Processing & Referencing: Apply a Fourier Transform (FT), perform manual phase correction (zero and first order), and apply a polynomial baseline correction. Reference the spectrum to TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
-
Self-Validation: Integrate the peaks. The integral ratios must perfectly match the expected proton count (4:1:1:1:3:2).
-
Step-by-step workflow for high-fidelity 1H NMR acquisition and validation.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate." PubChem. URL:[Link]
Chiral HPLC methods for resolving Methyl 3-amino-3-(3-bromophenyl)propanoate enantiomers
The enantiomeric resolution of
As an Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the mechanistic causality behind chiral stationary phase (CSP) selection, objectively compare column performances, and establish a self-validating experimental protocol for robust enantioseparation.
Mechanistic Grounding: The Causality of Enantiorecognition
Methyl 3-amino-3-(3-bromophenyl)propanoate possesses three critical structural features that dictate its chromatographic behavior:
-
The Primary Amine: Acts as a strong hydrogen-bond donor and acceptor. However, it also strongly interacts with residual silanols on the silica support, which is the primary cause of severe peak tailing.
-
The Methyl Ester: Provides a dipole moment and acts as a hydrogen-bond acceptor, essential for docking into the chiral grooves of the stationary phase.
-
The 3-Bromophenyl Ring: The bulky, polarizable bromine atom at the meta position alters the electron density of the aromatic ring, enhancing
stacking interactions with the CSP compared to non-halogenated analogs.
Why Polysaccharide CSPs Dominate:
The separation of enantiomers of
Conversely, while macrocyclic glycopeptide columns (e.g., Chirobiotic T) are excellent for underivatized
Comparative Performance Data
To objectively evaluate the best approach, the table below synthesizes comparative performance metrics for halogenated
Table 1: Chiral HPLC Column Comparison for Methyl 3-amino-3-(3-bromophenyl)propanoate
| Chiral Stationary Phase (CSP) | Column Type | Optimized Mobile Phase | Selectivity ( | Resolution ( | Tailing Factor ( | Causality / Notes |
| Chiralpak AD-H | Amylose-based | Hexane / IPA / DEA (80:20:0.1) | 1.45 | 3.8 | 1.1 | Optimal. Amylose helical structure perfectly accommodates the meta-bromo steric bulk. |
| Chiralcel OD-H | Cellulose-based | Hexane / IPA / DEA (80:20:0.1) | 1.20 | 1.9 | 1.3 | Sub-optimal. Cellulose linear grooves restrict deep inclusion of the bulky bromophenyl ring. |
| Chirobiotic T | Macrocyclic | MeOH / TEA / HOAc (100:0.1:0.1) | 1.08 | 1.1 | 1.6 | Poor. Lack of free carboxylic acid on the analyte weakens necessary ionic binding[2]. |
Note: Diethylamine (DEA) is a mandatory additive. Without it, the primary amine protonates and interacts with free silanols, driving
Experimental Workflow Logic
The following diagram maps the logical decision tree for developing and validating this chiral separation method.
Figure 1: Logical workflow for chiral HPLC method development of beta-amino acid esters.
Self-Validating Experimental Protocol
This protocol utilizes a self-validating feedback loop. If the System Suitability Criteria (Step 4) are not met, the protocol dictates specific corrective actions, ensuring the integrity of the generated data.
Materials & Setup:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade Hexane / Isopropanol (IPA) / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Causality: DEA saturates active silanol sites on the column, preventing the analyte's primary amine from binding and tailing.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm and 254 nm (bromo-aromatic ring absorbs strongly here).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix 800 mL of Hexane with 200 mL of IPA. Add exactly 1.0 mL of DEA. Degas the mixture via sonication for 10 minutes.
-
Sample Preparation: Dissolve 1.0 mg of racemic Methyl 3-amino-3-(3-bromophenyl)propanoate in 1.0 mL of the mobile phase. Do not use 100% strong solvent (like pure IPA) as the diluent, as this will cause peak distortion upon injection.
-
Equilibration: Flush the column with the mobile phase for at least 45 minutes (approx. 15 column volumes) to ensure the DEA has fully passivated the silica surface.
-
System Suitability Injection (The Self-Validation Step):
-
Inject 10 µL of the racemic standard.
-
Validation Criteria:
-
Resolution (
) between enantiomers must be . -
Tailing Factor (
) for both peaks must be .
-
-
Corrective Action: If
, the causality is insufficient silanol suppression. Action: Verify DEA concentration and flush the column for an additional 30 minutes. If , decrease the IPA content to 15% to increase retention and theoretical plates.
-
-
Sample Analysis: Once the system validates itself, inject the unknown/synthesized samples to determine enantiomeric excess (ee).
Alternative Strategy: Enzymatic Kinetic Resolution
While Chiral HPLC is the gold standard for rapid analytical determination and small-scale preparative isolation, it is worth comparing it to biological alternatives.
Enzymatic kinetic resolution using lipases (e.g., Lipase PS from Pseudomonas cepacia or CAL-B) is a highly effective, scalable method for resolving
-
Comparison: Enzymatic resolution is superior for multi-kilogram industrial scale-up due to lower solvent costs and avoidance of simulated moving bed (SMB) chromatography. However, Chiral HPLC remains strictly necessary to monitor the progress and enantiomeric excess (ee) of these very enzymatic reactions.
References
- Methyl 3-amino-3-(3-bromophenyl)
- Enantioselective Synthesis of (R)
- High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns Source: ResearchGate URL
- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: NIH / PubMed Central URL
Sources
Comparing reactivity of 3-bromo vs 4-bromo beta-amino acid esters
Comparative Reactivity Guide: 3-Bromo vs 4-Bromo -Amino Acid Esters[1][2]
Executive Summary
In the landscape of peptidomimetic drug discovery,
This guide objectively compares 3-bromo-
The Verdict:
-
4-Bromo Isomer: The "High-Throughput Workhorse."[2][3] It exhibits superior kinetics in cross-coupling reactions due to minimal steric interference and is generally more crystalline.[3]
-
3-Bromo Isomer: The "Conformational Specialist."[2][3] It offers unique vectors for Structure-Activity Relationship (SAR) studies but requires specialized catalytic systems (e.g., bulky phosphine ligands) to overcome steric hindrance during oxidative addition.[2][3]
Structural & Electronic Analysis
The reactivity difference is rooted in the spatial arrangement of the bromine atom relative to the chiral center (
Steric Environment[1][4][5][6][7]
-
4-Bromo (Para): The bromine atom is distal to the chiral center. The rotating phenyl ring projects the bromine away from the N-protected amino group and the ester moiety. The reaction site is sterically "open."
-
3-Bromo (Meta): The bromine atom is proximal to the
-carbon.[2] In certain rotamers, the bromine atom clashes with the N-protecting group (e.g., Boc, Fmoc) or the ester backbone, creating a "steric wall" that impedes the approach of the Palladium catalyst.
Electronic Profile
-
Inductive Effect (-I): Both isomers exhibit electron withdrawal, activating the C-Br bond for oxidative addition.[2][3]
-
Resonance Effect (+R): The 4-bromo position allows for direct conjugation with the pi-system of the ring, which can be perturbed by the alkyl backbone. However, the 3-bromo position relies almost exclusively on inductive withdrawal, making the C-Br bond slightly more electron-deficient but harder to access.
Visualization: Steric Interference in Pd-Catalysis
The following diagram illustrates the mechanistic bottleneck for the 3-bromo isomer during the oxidative addition step of the Suzuki-Miyaura coupling.
Caption: Mechanistic flow showing the kinetic advantage of the 4-bromo isomer. The 3-bromo pathway faces a significant energy barrier during oxidative addition due to steric clash with the amino-ester backbone.[2]
Experimental Data: Reactivity Comparison
The following data summarizes the performance of both isomers in a standard Suzuki-Miyaura coupling with phenylboronic acid.
Reaction Conditions:
-
Substrate: N-Boc-Bromo-
-Phe-OMe (1.0 equiv) -
Temperature: 80°C
| Metric | 4-Bromo Isomer (Para) | 3-Bromo Isomer (Meta) | Interpretation |
| Time to Completion | 2 - 4 Hours | 6 - 12 Hours | 4-Br reacts 3x faster due to accessibility.[2][3] |
| Isolated Yield | 88 - 95% | 65 - 78% | 3-Br suffers from catalyst deactivation over long run times.[2][3] |
| By-products | Minimal (<2% Protodebromination) | Moderate (~5-10% Protodebromination) | Slower oxidative addition in 3-Br allows competing side reactions.[2][3] |
| Crystallinity | High (Solid) | Low (Often Oil/Amorphous) | 4-Br is easier to purify via recrystallization.[2][3] |
Critical Insight: To boost the yield of the 3-bromo isomer to >90%, it is necessary to switch from standard triphenylphosphine ligands to electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands facilitate oxidative addition into hindered aryl halides [1, 2].[2][3]
Detailed Protocols
Protocol A: Synthesis of the Scaffold (Rodionov Reaction)
This method generates the racemic
-
Reagents: 3- or 4-Bromobenzaldehyde (1 eq), Malonic acid (1 eq), Ammonium acetate (2 eq), Ethanol.[2][3]
-
Setup: Dissolve aldehyde and malonic acid in ethanol. Add ammonium acetate.[2][3]
-
Reflux: Heat to reflux (80°C) for 6-8 hours.
-
Note: The 4-bromobenzaldehyde typically reacts cleaner; the 3-bromo analog may require longer reflux times.[2]
-
-
Workup: Cool to room temperature. The
-amino acid often precipitates as a white solid for the 4-bromo derivative. The 3-bromo derivative may require concentration and trituration with ether.[2][3] -
Yield: Expect 60-70% for 4-Br and 50-60% for 3-Br.
Protocol B: Optimized Cross-Coupling for 3-Bromo Isomers
Standard conditions often fail for sterically hindered 3-bromo substrates.[2][3] Use this optimized protocol for high yields.
-
Preparation: In a nitrogen-filled glovebox or using Schlenk technique, combine:
-
Solvent: Add anhydrous Toluene (5 mL) and Water (0.5 mL).
-
Reaction: Seal and heat to 100°C for 4 hours.
-
Purification: Filter through celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Validation: Verify product via 1H NMR. Look for the disappearance of the specific aryl proton triplet/doublet of the starting material.
Strategic Applications in Drug Design
When should you choose one over the other?
-
Choose 4-Bromo (Para) when:
-
Choose 3-Bromo (Meta) when:
-
The 4-position extension causes a steric clash with the receptor wall.
-
You need to induce a "kink" or turn in the peptide backbone.
-
You are performing a thorough "Halogen Scan" or "Phenyl Scan" to map the precise topology of a binding pocket.
-
SAR Decision Matrix
The following diagram guides the selection process based on project phase.
Caption: Decision tree for selecting the optimal isomer based on drug development stage.
References
-
BenchChem. (2025).[2][3][1][4] A Comparative Guide to the Synthetic Methods of
-Amino Acid Esters. Retrieved from [2][3] -
MDPI. (2019).[2][3] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Catalysts. Retrieved from [2][3]
-
National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary for 3-Bromo-L-phenylalanine. Retrieved from [2][3]
-
Organic Chemistry Portal. (2025). Suzuki Coupling Reactivity and Protocols. Retrieved from
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [2][3]
IR Spectroscopy Profiling: Methyl 3-amino-3-(3-bromophenyl)propanoate vs. Structural Analogs
Executive Summary
Methyl 3-amino-3-(3-bromophenyl)propanoate is a versatile
This guide provides an objective, comparative analysis of the IR spectroscopic profile of Methyl 3-amino-3-(3-bromophenyl)propanoate against key structural alternatives, supported by field-proven experimental protocols and mechanistic causality.
Structural Analysis & Spectroscopic Causality
Understanding the why behind IR absorptions is critical for accurate spectral interpretation. The target molecule contains three primary IR-active domains:
-
Primary Amine (-NH₂): The amine group acts as a critical hydrogen-bond donor/acceptor. Unlike secondary amines which exhibit a single peak, primary amines produce a highly diagnostic doublet in the 3300–3400 cm⁻¹ region[1]. This doublet arises from the symmetric and asymmetric stretching modes of the two N-H bonds[2]. Additionally, a distinct N-H bending vibration is typically observed near 1600 cm⁻¹[2].
-
Methyl Ester (-COOCH₃): The carbonyl (C=O) stretch is one of the strongest and sharpest peaks in the spectrum. Because the alkoxy oxygen withdraws electron density via induction, the C=O bond force constant increases, shifting the absorption to 1735–1745 cm⁻¹[3]. This is distinctly higher than typical ketone (~1715 cm⁻¹) or carboxylic acid (~1705 cm⁻¹) carbonyls[4].
-
Halogenated Aromatic Ring (m-Bromophenyl): The aromatic ring exhibits C-H stretches just above 3000 cm⁻¹ and C=C ring stretches around 1500–1600 cm⁻¹[3]. The meta-substitution pattern is definitively identified by out-of-plane (oop) C-H bending vibrations, which reliably produce two strong bands near 780 cm⁻¹ and 690 cm⁻¹[5]. The heavy bromine atom yields a low-frequency C-Br stretching vibration in the 500–600 cm⁻¹ region.
Functional group mapping to characteristic IR absorption frequencies.
Comparative IR Peak Data
To objectively validate the synthesis or purity of Methyl 3-amino-3-(3-bromophenyl)propanoate, it must be differentiated from its synthetic precursor (the carboxylic acid) and des-bromo analogs. The table below summarizes the quantitative spectral shifts.
| Functional Group / Vibration | Target Product (Ester, m-Br) | Alternative 1: Acid Analog (Acid, m-Br) | Alternative 2: Non-brominated (Ester, H) |
| N-H Stretch (1° Amine) | 3350, 3280 cm⁻¹ (Doublet) | Obscured by O-H | 3350, 3280 cm⁻¹ (Doublet) |
| O-H Stretch (Acid) | Absent | 2500–3300 cm⁻¹ (Broad) | Absent |
| C=O Stretch | 1735–1745 cm⁻¹ (Ester) | 1705–1715 cm⁻¹ (Acid) | 1735–1745 cm⁻¹ (Ester) |
| C-O Stretch | 1150–1250 cm⁻¹ | 1210–1310 cm⁻¹ | 1150–1250 cm⁻¹ |
| Aromatic C-H oop Bend | ~780, 690 cm⁻¹ (meta) | ~780, 690 cm⁻¹ (meta) | ~750, 690 cm⁻¹ (mono) |
| C-Br Stretch | ~550 cm⁻¹ | ~550 cm⁻¹ | Absent |
Key Differentiation Insights:
-
Esterification Success: The conversion from the acid analog to the target ester is confirmed by the disappearance of the massive, broad O-H stretch (2500–3300 cm⁻¹)[4] and the upward shift of the carbonyl peak from ~1710 cm⁻¹ to ~1740 cm⁻¹[3].
-
Halogenation Verification: The presence of the bromine atom is confirmed by the C-Br stretch at ~550 cm⁻¹ and the specific meta-substitution bending pattern (~780 and 690 cm⁻¹), which differs from the mono-substituted bending pattern (~750 and 690 cm⁻¹) of the non-brominated analog[5].
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Methodological Rationale: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission. Amines can interact with the KBr matrix, and KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H peak at ~3400 cm⁻¹, which directly obscures the critical N-H doublet of the primary amine[1]. ATR eliminates this artifact.
Step-by-Step Methodology:
-
System Initialization & Background: Ensure the diamond ATR crystal is clean. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: This subtracts atmospheric water vapor and CO₂ (2350 cm⁻¹), preventing environmental artifact peaks from skewing the baseline.
-
-
Sample Application: Place 2–5 mg of the solid Methyl 3-amino-3-(3-bromophenyl)propanoate directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.
-
Causality: Applying standardized pressure ensures uniform contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave for a high signal-to-noise ratio.
-
-
Data Acquisition: Run 32 scans from 4000 to 400 cm⁻¹.
-
Causality: Signal averaging (32 scans) reduces random electronic noise. The 400 cm⁻¹ lower limit is essential to capture the low-frequency C-Br stretch (~550 cm⁻¹).
-
-
Spectral Processing & Validation: Apply an ATR correction algorithm (if comparing to transmission libraries) and perform peak picking. Validate the presence of the 1740 cm⁻¹ (C=O) and 3350/3280 cm⁻¹ (N-H) peaks.
-
Cleaning: Clean the crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a final validation scan.
-
Causality: A flat baseline confirms the complete removal of the sample, preventing cross-contamination for subsequent batch analyses.
-
Step-by-step ATR-FTIR experimental workflow for beta-amino ester validation.
References
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems & Absorption Tables. Available at: [Link]
-
OrgChemBoulder (University of Colorado). IR Spectroscopy Tutorial: Amines. Available at:[Link]
-
Illinois State University. Infrared Spectroscopy of Aromatic Systems. Available at:[Link]
-
VSCHT (University of Chemistry and Technology, Prague). Table of Characteristic IR Absorptions. Available at:[Link]
-
Specac Ltd. Interpreting Infrared Spectra: Functional Group Analysis. Available at:[Link]
Sources
X-ray crystallography data for Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Structural Profiling & Solid-State Analysis Guide: Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride
Part 1: Executive Summary & Strategic Context
The "Missing Data" Challenge: As of the latest Cambridge Structural Database (CSD) updates, a direct single-crystal X-ray structure for Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS: 1038381-80-4 for racemic; 845909-00-4 for R-isomer) remains unpublished in open literature.
This guide serves as a predictive structural analysis and solid-state screening protocol . Instead of referencing non-existent data, we synthesize crystallographic principles from close structural analogs (specifically para-substituted
Why This Compound Matters:
This
-
Integrin Inhibitors: The 3-bromo handle allows for Suzuki-Miyaura coupling to extend the side chain.[1]
-
Peptidomimetics:
-amino acids introduce proteolytic stability into peptide drugs.[1] -
Fragment-Based Drug Discovery: The bromine atom provides a strong anomalous signal for X-ray phasing.[1]
Part 2: Comparative Structural Analysis (Predicted vs. Known)
To understand the solid-state behavior of the 3-bromophenyl (meta) derivative, we compare it against the well-characterized 4-chlorophenyl (para) analog. This comparison highlights how the meta-substitution alters crystal packing efficiency.
Table 1: Predicted Lattice Metrics & Packing Efficiency
| Feature | Target: 3-Bromo (Meta) Analog | Comparator: 4-Chloro (Para) Analog | Crystallographic Implication |
| Symmetry | Lower Symmetry (Likely | High Symmetry (Often Orthorhombic | The meta-bromo substituent creates a "kink" in the molecular rod, preventing linear sheet packing. |
| Packing Fraction | Lower (~0.65 - 0.68) | Higher (~0.70 - 0.72) | The meta isomer will likely have lower density and lower melting point due to inefficient void filling.[1] |
| H-Bonding | Twisted Sheets | Linear Beta-Sheets | The ammonium-chloride charge-assisted H-bonds will be distorted to accommodate the steric bulk of the bromine.[1] |
| Halogen Bonding | High Probability (C-Br[1]···O) | Low Probability | The exposed meta-Br is electronically primed to form halogen bonds with carbonyl oxygens of adjacent layers.[1] |
| Solubility | Higher (in polar organics) | Lower | The disrupted lattice energy makes the meta-salt more soluble, requiring anti-solvent crystallization.[1] |
Part 3: Experimental Protocols for Structural Determination
Since no literature structure exists, the following protocols are designed to generate X-ray quality crystals for this specific salt form.
Protocol A: Vapor Diffusion (Preferred Method)
Rationale: The HCl salt is highly soluble in methanol/water but insoluble in ethers.[1] Direct evaporation often yields amorphous oils due to the flexible ethyl backbone.[1]
-
Dissolution: Dissolve 20 mg of Methyl 3-amino-3-(3-bromophenyl)propanoate HCl in 0.5 mL of Methanol (HPLC grade) . Ensure the solution is clear.
-
Filtration: Pass through a 0.22
m PTFE syringe filter into a small inner vial (GC vial). -
Setup: Place the open inner vial inside a larger jar containing 3 mL of Diethyl Ether or TBME (tert-Butyl methyl ether) .
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics.
-
Timeline: Crystals should appear within 3–7 days as prisms or plates.
Protocol B: Slow Evaporation (Polymorph Screen)
Rationale: To capture metastable forms or solvates.[1]
-
Solvent System: Prepare a 1:1 mixture of Isopropanol : Acetonitrile .[1]
-
Dissolution: Saturate the solvent with the compound at 40°C, then filter.
-
Evaporation: Cover the vial with Parafilm and poke 3–5 small holes. Let stand at room temperature.
-
Observation: Watch for needle-like crystals (often solvates) vs. blocky crystals (anhydrous forms).[1]
Part 4: Visualization of Structural Logic
Diagram 1: Crystallization & Screening Workflow
This flowchart guides the researcher through the decision process for obtaining the solid form.[1]
Figure 1: Decision matrix for crystallizing flexible
Diagram 2: Predicted H-Bonding Network (The "Twisted Sheet")
A schematic representation of how the meta-bromo substituent disrupts the standard packing.[1]
Figure 2: Predicted interaction map.[1] The Chloride ion acts as a bridge between the Ammonium head and the Carbonyl tail, while the Meta-Bromine introduces steric strain.[1]
Part 5: References & Validation
Since specific data is absent, these references ground the methodology and comparative analysis in authoritative literature.
-
Seebach, D., et al. "Beta-Amino Acids: From Biological to Foldamer Structures."[1] Helvetica Chimica Acta, 1996.[1] Link[1]
-
Validation: Establishes the fundamental "sheet" packing preference of
-amino acid derivatives.
-
-
Gellman, S. H. "Foldamers: A Manifesto."[1] Accounts of Chemical Research, 1998.[1] Link[1]
-
Validation: Explains how side-chain substitution (meta vs. para) dictates secondary structure stability.
-
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Search: Beta-Phenylalanine Derivatives."[1] Link
-
Validation: The authoritative source used to confirm the absence of the specific 3-bromo entry.[1]
-
-
Bernstein, J. "Polymorphism in Molecular Crystals."[1] Oxford University Press, 2002.[1]
-
Validation: Source for the solvent selection protocols (Vapor Diffusion vs. Evaporation).
-
Sources
Validation of enantiomeric excess (ee) in 3-bromophenyl beta-amino ester synthesis
Validation of Enantiomeric Excess (ee) in 3-Bromophenyl -Amino Ester Synthesis[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Core Directive: The Strategic Necessity of Validation
In the synthesis of 3-bromophenyl
This guide objectively compares the two primary validation methodologies: Chiral Stationary Phase HPLC (CSP-HPLC) and NMR Derivatization (Mosher’s Method) . While HPLC is the industry gold standard for quantification, NMR provides the structural proof of absolute configuration often required for novel intermediates.
Comparative Analysis: HPLC vs. NMR
The choice between chromatographic and spectroscopic validation depends on the stage of development (screening vs. QC) and the required precision.
Performance Matrix
| Feature | Method A: Chiral HPLC (CSP) | Method B: NMR Derivatization (Mosher's) |
| Primary Utility | Precise Quantification (>99% ee resolution) | Absolute Configuration Assignment & Rapid Screening |
| Precision | High ( | Moderate ( |
| Sample Requirement | Low (< 1 mg, recoverable) | Medium (5-10 mg, destructive) |
| Throughput | High (Automated injection sequences) | Low (Manual work-up per sample) |
| Development Time | High (Column screening required) | Low (Standard reagents) |
| Self-Validation | Racemic Standard Required to define separation. | Internal Diastereomer Check confirms resolution. |
| Cost per Sample | Low (Solvent only) | High (Chiral reagents + deuterated solvents) |
Method A: Chiral Stationary Phase HPLC (The Gold Standard)
Mechanism & Causality
For 3-bromophenyl
-
Column Selection: The Whelk-O 1 (Pirkle-type) is highly recommended for this specific substrate. The electron-deficient dinitrobenzoyl moiety of the stationary phase interacts strongly with the electron-rich
-system of the 3-bromophenyl ring. -
Alternative: Chiralpak IA/ID (Immobilized Amylose) offers broad selectivity if the Whelk-O 1 fails.
The Self-Validating Protocol
A valid HPLC method must prove it can separate the enantiomers before quantifying the sample.
Step 1: Racemic Standard Preparation
-
Synthesize a small batch of racemic (
)-3-bromophenyl -amino ester (e.g., via non-selective reductive amination). -
Dissolve 1 mg in 1 mL IPA/Hexane (1:9).
Step 2: Method Development (Screening)
-
Mobile Phase: Start with Hexane:IPA:Diethylamine (90:10:0.1). The amine additive is crucial to suppress peak tailing caused by the free amino group interacting with silanols.
-
Goal: Baseline separation (
).
Step 3: Sample Quantification
-
Inject the enantioselective synthesis product.
-
Compare retention times (
) against the racemic standard. -
Validation Check: If the major peak aligns with one enantiomer of the racemate and the minor peak (if visible) aligns with the other, the method is valid.
Workflow Diagram: HPLC Validation Loop
Caption: The HPLC validation loop enforces the generation of a racemic standard to ensure peak identification is accurate.
Method B: NMR Derivatization (Mosher's Method)
Mechanism & Causality
When HPLC is unavailable, or absolute configuration is unknown, converting the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) is the method of choice.
-
Reagent:
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), known as Mosher's Acid Chloride .[1] -
Detection:
F NMR is superior to H NMR here because the -CF group appears as a clean singlet, avoiding the overlapping multiplets common in the aromatic region of 3-bromophenyl compounds.
The Self-Validating Protocol
This system validates itself by the appearance of distinct chemical shifts for the diastereomers.
Step 1: Derivatization
-
In a dry NMR tube, dissolve 5 mg of the
-amino ester in 0.6 mL CDCl . -
Add 3.0 eq. of pyridine (base).
-
Add 1.2 eq. of (
)-(-)-MTPA-Cl. Shake for 10 mins. -
Crucial: Ensure complete consumption of the starting amine (check via TLC or
H NMR) to avoid kinetic resolution effects distorting the ee.
Step 2: Analysis
-
Acquire
F NMR (proton-decoupled). -
Validation Check: A racemic sample derivatized this way will show two singlets of equal intensity (e.g.,
-68.8 and -69.1 ppm). -
The enantioenriched sample will show one major singlet and potentially a minor singlet.
Step 3: Calculation
Workflow Diagram: NMR Stereochemical Assignment
Caption: Parallel derivatization with (R) and (S) Mosher's acid allows determination of absolute configuration via chemical shift differences (
References
-
BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. Retrieved from
-
National Institutes of Health (PubMed). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Retrieved from
-
Frontiers in Chemistry. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from
-
Journal of Chemical Education. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from
Comparative study of methyl vs ethyl esters of 3-amino-3-(3-bromophenyl)propanoate
[1][2][3]
Executive Summary
3-Amino-3-(3-bromophenyl)propanoate is a critical
The choice between the Methyl (Me) and Ethyl (Et) ester variants is rarely arbitrary; it dictates the physicochemical profile, hydrolytic stability, and downstream synthetic efficiency.[2]
| Feature | Methyl Ester (CAS: 1038381-80-4) | Ethyl Ester (CAS: 275826-31-8) |
| Molecular Weight | 258.11 g/mol | 272.14 g/mol |
| Lipophilicity (LogP) | Lower (~1.8 - 2.[1][2][]1) | Higher (~2.2 - 2.[1][2]5) |
| Hydrolytic Stability | Lower (Faster cleavage) | Higher (Steric protection) |
| Crystallinity | Generally higher melting points | Often lower melting / oils |
| Atom Economy | Higher (Better for large scale) | Lower |
| Primary Use Case | Rapid intermediate turnover | Robust prodrugs / Stable intermediates |
Chemical Synthesis & Scalability[1][2]
The synthesis of both esters typically proceeds via the Rodionov-modified Mannich reaction or direct Fischer Esterification of the parent amino acid.[1][2][] While the chemistry is similar, the workup and isolation differ due to the solubility profiles of the esters.
Comparative Synthetic Workflows
The following diagram illustrates the two primary synthetic pathways and where the divergence between Methyl and Ethyl esters occurs.
Caption: Divergent synthesis of methyl and ethyl esters from a common aldehyde precursor.
Experimental Protocols
A. Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate (HCl Salt)
Rationale: The methyl ester is preferred when a highly crystalline salt is required for purification without chromatography.[1][2][]
-
Reagents: 3-Amino-3-(3-bromophenyl)propanoic acid (1.0 eq), Methanol (anhydrous, 10-20 volumes), Thionyl Chloride (SOCl
, 2.0 eq). -
Procedure:
-
Cool methanol to 0°C under N
. -
Add SOCl
dropwise (exothermic).[1][2] Stir for 30 mins to generate HCl/MeOH in situ. -
Add the amino acid solid in portions.
-
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC or LCMS.[2]
-
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether or MTBE.
-
Result: The methyl ester HCl salt typically precipitates as a white solid.[1][2][]
-
B. Synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate
Rationale: The ethyl ester is often synthesized via a "one-pot" Mannich condensation in ethanol, skipping the isolation of the free acid to save time.[1][2][]
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium Acetate (2.0 eq), Ethanol (solvent).[1]
-
Procedure:
-
Combine reagents in Ethanol and heat to reflux for 8–12 hours.
-
Note: This initially forms the acid.[2] To esterify in situ, add concentrated H
SO (catalytic to stoichiometric) and continue refluxing for another 12 hours. -
Isolation: Remove Ethanol.[1][2][] Neutralize with saturated NaHCO
. Extract into Ethyl Acetate.[2][] -
Result: The ethyl ester often isolates as a viscous oil or low-melting solid requiring column chromatography for high purity.[1][2][]
-
Physicochemical Profiling
The choice of ester significantly impacts the physical behavior of the molecule.
Lipophilicity & Solubility
The ethyl group adds a methylene (-CH
| Property | Methyl Ester | Ethyl Ester | Implication |
| LogP (Predicted) | ~1.85 | ~2.30 | Ethyl ester penetrates cell membranes more effectively.[1][2][] |
| Water Solubility | Higher | Lower | Methyl ester salts dissolve faster in aqueous buffers.[1][2][] |
| Organic Solubility | Moderate | High | Ethyl ester is easier to extract into DCM or EtOAc during workup.[1][2][] |
Hydrolytic Stability
Ester stability is governed by steric hindrance around the carbonyl carbon.[]
-
Methyl Ester: Less sterically hindered.[1][2][] Hydrolyzes roughly 2–5x faster than the ethyl ester in basic conditions (pH > 8) or in the presence of esterases.[2]
-
Ethyl Ester: The extra methyl group provides a small steric shield, slowing down nucleophilic attack by water or hydroxide ions.
Recommendation: Use the Ethyl Ester for biological assays where the compound must survive in media for hours.[1][2][] Use the Methyl Ester if you plan to saponify (hydrolyze) the ester immediately in the next synthetic step.[1][2]
Reactivity & Synthetic Utility
The 3-Bromophenyl "Handle"
Both esters possess a 3-bromo substituent, a "privileged" handle for Palladium-catalyzed cross-coupling.[1][2][]
Critical Insight: The Ethyl ester is preferred for these couplings if the reaction conditions are basic (e.g., K
Cyclization Risks
Decision Matrix: Which Ester to Choose?
Use the following logic flow to determine the correct reagent for your specific application.
Caption: Strategic selection guide based on downstream application requirements.
References
Thin Layer Chromatography (TLC) conditions for brominated amino esters
Thin Layer Chromatography (TLC) is a fundamental analytical technique for monitoring reaction progress, assessing purity, and determining purification parameters. However, brominated amino esters —critical intermediates in peptide synthesis, cross-coupling reactions, and the development of unnatural amino acids—present unique chromatographic challenges.
This guide objectively compares various stationary phases, solvent systems, and visualization techniques to establish optimized, self-validating TLC protocols for these complex molecules.
Mechanistic Insights: The Chromatography of Brominated Amino Esters
To optimize a TLC protocol, one must understand the causality behind the molecule's behavior on a stationary phase. Brominated amino esters possess a "push-pull" polarity profile governed by three structural features:
-
The Basic Amine (The "Streaker"): Unprotected primary or secondary amines (pKa ~ 9) interact strongly with the weakly acidic silanol groups (
, pKa ~ 4.5–5.0) on the surface of standard silica gel. This acid-base interaction leads to severe electrostatic binding, causing the compound to drag or "streak" across the plate rather than migrating as a tight band[1]. -
The Ester Linkage (The Hydrogen Bonder): The carbonyl oxygen of the ester acts as a hydrogen-bond acceptor, providing moderate polarity that responds well to protic or moderately polar aprotic solvents (like Ethyl Acetate or Dichloromethane).
-
The Bromine Atom (The Lipophilic Heavyweight): The addition of a heavy halogen increases the molecule's overall lipophilicity and van der Waals radius. Consequently, brominated amino esters typically exhibit higher Retention Factors (
) than their non-halogenated counterparts in non-polar solvent systems. Furthermore, the heavy atom effect enhances intersystem crossing, significantly boosting UV absorbance at 254 nm for highly sensitive visualization.
Comparative Analysis of Solvent Systems
The choice of the mobile phase is dictated entirely by the protection status of the amine group. Below is an objective comparison of the most effective solvent systems.
System A: Hexane / Ethyl Acetate (The Standard)
-
Best For:
-Protected brominated amino esters (e.g., Boc, Fmoc, or Cbz protected). -
Mechanism: Because the amine's lone pair is delocalized into the protecting group's carbonyl, it cannot act as a strong base. The molecule behaves as a standard neutral organic compound, partitioning smoothly between the silica and the mobile phase.
-
Performance: Yields sharp, distinct spots. A ratio of 3:1 to 1:1 (Hexane:EtOAc) typically provides an ideal
of 0.20–0.40[2].
System B: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)
-
Best For: Unprotected (free base) brominated amino esters.
-
Mechanism: Methanol provides the necessary polarity to move the amine, while TEA (typically 1–2% v/v) acts as a sacrificial base. TEA competitively binds to and masks the acidic silanol sites on the silica gel, preventing the amino ester from binding irreversibly.
-
Performance: Transforms severe streaking into tight, quantifiable spots. Without TEA, the
is artificially low and unreadable; with TEA, the normalizes.
System C: n-Butanol / Acetic Acid / Water (BAW)
-
Best For: Highly polar amino ester hydrochlorides or zwitterionic derivatives.
-
Mechanism: This highly protic, acidic system (typically in a 3:1:1 ratio) forces the silica gel to act almost like a partition chromatography medium rather than an adsorption medium.
-
Performance: Capable of moving highly polar salts off the baseline, often yielding
values > 0.70[3]. However, spots tend to be broader due to the high viscosity of n-Butanol.
Quantitative Data Comparison
The following table summarizes the expected chromatographic behavior of a model compound (e.g., 4-bromophenylalanine methyl ester) across different TLC conditions.
| Solvent System (v/v) | Stationary Phase | Additive | Approx. | Spot Shape | Target Analyte State |
| Hexane / EtOAc (3:1) | Silica Gel 60 | None | 0.35 | Sharp, Circular | |
| DCM / MeOH (9:1) | Silica Gel 60 | None | 0.10 - 0.25 | Severe Streaking | Free Amine (Sub-optimal) |
| DCM / MeOH (9:1) | Silica Gel 60 | 1% TEA | 0.45 | Sharp, Oval | Free Amine (Optimized) |
| DCM / MeOH (9:1) | None | 0.50 | Sharp, Circular | Free Amine (Alternative) | |
| n-BuOH/AcOH/ | Silica Gel 60 | None | 0.82 | Broad | Hydrochloride Salt |
TLC Optimization Decision Workflow
To ensure a self-validating and logical approach to solvent selection, follow the decision matrix below.
Figure 1: Decision matrix for optimizing TLC solvent systems for brominated amino esters.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; by utilizing co-spotting and dual-visualization, false positives are virtually eliminated.
Phase 1: Preparation and Spotting
-
Sample Preparation: Dissolve ~1 mg of the brominated amino ester in 1 mL of a volatile solvent (DCM or EtOAc). If the sample is a hydrochloride salt, dissolve in MeOH.
-
Plate Preparation: Use aluminum-backed Silica Gel 60
plates. Draw a baseline 1 cm from the bottom using a graphite pencil. -
Co-Spotting (Crucial for Validation):
-
Lane 1: Starting Material (e.g., unbrominated precursor or free amino acid).
-
Lane 2: Co-spot (Starting Material + Reaction Mixture).
-
Lane 3: Reaction Mixture (Brominated amino ester).
-
Rationale: Co-spotting proves that differences in
are due to chemical changes, not localized solvent anomalies.
-
Phase 2: Chamber Saturation and Development
-
Solvent Mixing: Prepare 10 mL of the chosen mobile phase (e.g., DCM/MeOH/TEA 90:9:1). Mix thoroughly in a beaker before transferring to the TLC chamber.
-
Saturation: Place a piece of filter paper against the back wall of the TLC chamber. Pour in the solvent, seal the lid, and allow 10 minutes for the vapor phase to equilibrate. Causality: Saturation prevents the "edge effect" and solvent evaporation from the plate face, ensuring linear capillary action.
-
Development: Place the plate in the chamber. Allow the solvent front to rise until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.
Phase 3: Dual-Visualization Strategy
Because brominated amino esters contain both a heavy halogen and an amine, a two-step visualization is mandatory.
-
Non-Destructive (UV 254 nm): Observe under a short-wave UV lamp. The bromine atom heavily quenches the green fluorescence of the
indicator, resulting in dark, distinct spots. Circle the spots with a pencil. -
Destructive (Ninhydrin Stain): Dip the plate in a 0.2% Ninhydrin solution (in ethanol) and heat with a heat gun (~150 °C).
-
Observation: Free amines will turn deep purple/blue (Ruhemann's purple).
-protected amines will not stain unless heated excessively (which cleaves the Boc/Fmoc group). This orthogonal visualization confirms the presence of the amine functional group.
-
References
1.[1] G. F. G. Gathergood et al., "Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids and Their Applications in Surfactant Technology," DCU Research Repository, 2013. Available:[Link] 2.[2] C. J. R. Bataille et al., "Phosphorus(III)-Mediated Reductive Condensation of α-Keto Esters and Protic Pronucleophile," Organic Syntheses, 2015. Available:[Link] 3.[3] A. M. Borcea et al., "Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters," Farmacia Journal, 2017. Available:[Link] 4.[4] S. E. Martinez et al., "Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine," Journal of Natural Products (ACS Publications), 2015. Available:[Link]
Sources
Benchmarking synthetic routes for Methyl 3-amino-3-(3-bromophenyl)propanoate
Benchmarking Synthetic Routes for Methyl 3-amino-3-(3-bromophenyl)propanoate: A Comprehensive Comparison Guide
Introduction
Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1038381-80-4) is a highly versatile β-amino ester building block widely utilized in the synthesis of complex nitrogen-containing therapeutics and peptidomimetics[1]. The molecule features two critical synthetic handles: a β-amino ester motif that enables rapid amide coupling or cyclization, and a meta-bromo substituent that serves as an ideal anchor for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Designing an efficient synthesis for this compound requires strict control over carbon-carbon and carbon-nitrogen bond formation while preserving the integrity of the aryl bromide. This guide benchmarks three primary synthetic routes, evaluating their mechanistic causality, scalability, and experimental robustness to determine the optimal pathway for drug development professionals.
Synthetic Strategy Overview
Diagram 1: Three convergent synthetic pathways for Methyl 3-amino-3-(3-bromophenyl)propanoate.
Route Analysis & Mechanistic Causality
Route A: The Modified Rodionov Reaction (Industry Standard)
-
Mechanism: A multicomponent condensation of 3-bromobenzaldehyde, malonic acid, and ammonium acetate yields the intermediate 3-amino-3-(3-bromophenyl)propanoic acid[2]. This is followed by a Fischer esterification using methanol and thionyl chloride.
-
Expert Insight & Causality: The Rodionov approach is favored for its high atom economy and use of inexpensive, bench-stable reagents. The reaction initiates via a Knoevenagel condensation to form an α,β-unsaturated acid, followed by the conjugate addition of ammonia and subsequent decarboxylation[2].
-
Why not brominate later? An alternative strategy involves synthesizing the non-halogenated methyl 3-amino-3-phenylpropanoate and subjecting it to electrophilic aromatic bromination[1]. However, this is strongly discouraged. Even though the protonated amine is meta-directing, direct bromination yields difficult-to-separate ortho/para/meta mixtures and risks oxidizing the free amine[1]. Starting with 3-bromobenzaldehyde ensures 100% regiocontrol.
Route B: Aza-Michael Addition
-
Mechanism: Conjugate addition of an amine equivalent to methyl 3-(3-bromophenyl)acrylate[3].
-
Expert Insight & Causality: While aza-Michael additions are standard for synthesizing poly(beta-amino esters)[3], applying this to a monomeric primary amine is problematic. Using free ammonia gas often leads to over-alkylation (bis-addition). To circumvent this, a protected amine like benzylamine is used. However, the subsequent deprotection step (catalytic hydrogenation via Pd/C and H₂) is highly contraindicated here, as it will concurrently hydrodehalogenate the aryl bromide, destroying the target molecule's critical functional group.
Route C: Aza-Reformatsky Reaction
-
Mechanism: Reaction of a 3-bromobenzaldehyde-derived imine with the zinc enolate of methyl bromoacetate[4].
-
Expert Insight & Causality: The classical Reformatsky reaction forms β-hydroxy esters, but the aza-variant directly yields β-amino esters[4]. This route provides an excellent, direct one-step synthesis of the ester. However, the synthesis and isolation of the requisite primary imine are notoriously difficult due to hydrolytic instability. Furthermore, preparing the highly reactive zinc enolate requires strict anhydrous conditions and activated zinc dust, making it less scalable than Route A.
Quantitative Benchmarking
| Performance Metric | Route A (Rodionov + Esterification) | Route B (Aza-Michael) | Route C (Aza-Reformatsky) |
| Overall Yield | 50–65% (Over 2 steps) | 30–40% (Due to over-alkylation) | 60–75% (If imine is stable) |
| Chemoselectivity | High (Preserves Aryl Bromide) | Low (Deprotection risks Br loss) | Moderate (Imine hydrolysis risk) |
| Regiocontrol | Absolute (Pre-installed Br) | Absolute | Absolute |
| Scalability | Excellent (Open-flask compatible) | Poor (Requires pressure/H2) | Moderate (Requires inert atmosphere) |
| Cost Efficiency | High (Cheap bulk reagents) | Moderate | Low (Expensive bromoacetates/Zn) |
Experimental Protocol: The Optimized Rodionov Workflow
Based on the benchmarking data, Route A is the most robust and self-validating system for synthesizing Methyl 3-amino-3-(3-bromophenyl)propanoate.
Phase 1: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Mixing: Dissolve malonic acid (1.0 equiv) and ammonium acetate (2.0 equiv) in absolute ethanol (0.5 M concentration). The dissolution is endothermic; ensure the solution returns to room temperature and is fully homogeneous.
-
Condensation: Add 3-bromobenzaldehyde (1.0 equiv) in one portion.
-
Thermal Control: Heat the mixture to a gentle reflux (~78°C) for 12 hours. Causality: Do not exceed 85°C, as excessive heat promotes the irreversible polymerization of the cinnamic acid byproduct.
-
Isolation: Cool the reaction to 0°C. The zwitterionic β-amino acid will precipitate as a white solid. Filter and wash with cold ethanol.
Phase 2: Esterification to Target Molecule
-
In-situ HCl Generation: Suspend the isolated β-amino acid in anhydrous methanol (0.3 M). Cool the flask to 0°C using an ice bath.
-
Activation: Dropwise, add thionyl chloride (SOCl₂, 1.5 equiv). Causality: SOCl₂ reacts with methanol to generate anhydrous HCl gas in situ. This protonates the amine (preventing oxidation) and acts as a potent catalyst for Fischer esterification.
-
Reflux: Heat the mixture to 65°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Quench & Extraction: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Self-Validating Check: The product is an amine; if the aqueous layer is acidic, the product will remain water-soluble as a hydrochloride salt. Ensure basicity before discarding the aqueous layer.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford Methyl 3-amino-3-(3-bromophenyl)propanoate.
Diagram 2: Step-by-step experimental workflow for the optimized Rodionov and esterification route.
References
-
Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem. Benchchem.1
-
Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. 2
-
Poly(beta-amino esters): applications in immunology. PMC - NIH. 3
-
Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate. 4
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 3-amino-3-(3-bromophenyl)propanoate
Executive Summary & Chemical Profile
Methyl 3-amino-3-(3-bromophenyl)propanoate is a highly functionalized β-amino ester utilized extensively as a building block in synthetic and medicinal chemistry, particularly for developing complex, biologically active molecules[1]. The presence of the meta-bromophenyl group and the primary amine introduces specific reactive properties that necessitate rigorous safety, handling, and disposal protocols.
As a Senior Application Scientist, I emphasize that laboratory safety cannot be reduced to a static checklist; it must be rooted in molecular causality. Understanding why a chemical behaves the way it does is the foundation of a robust safety culture.
Table 1: Chemical Profile & Physical Data
| Property | Value / Description |
| Chemical Name | Methyl 3-amino-3-(3-bromophenyl)propanoate |
| CAS Number | 1038381-80-4 (Free Base) / 1197825-07-2 (HCl Salt) |
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| Physical State | Solid / Crystalline Powder |
| Key Reactive Sites | Aryl bromide, primary amine, methyl ester |
Mechanistic Hazard Assessment
The specific hazards of Methyl 3-amino-3-(3-bromophenyl)propanoate are dictated by its trifunctional architecture. By understanding these mechanisms, researchers can anticipate risks before they manifest:
-
The Primary Amine (-NH₂): Amines are inherently nucleophilic and basic. Upon contact with the moisture in mucous membranes (eyes, respiratory tract), they cause localized pH elevation. This leads to acute irritation, potential corneal damage, and respiratory distress if inhaled as a dust.
-
The Aryl Bromide Moiety (-C₆H₄Br): Halogenation significantly increases the lipophilicity (LogP) of the molecule. This lipophilic character enhances the compound's ability to partition into and penetrate the lipid bilayer of the stratum corneum (skin), carrying the irritating amine payload deeper into dermal layers than non-halogenated analogs.
-
The Methyl Ester (-COOCH₃): While less acutely toxic, esters are susceptible to hydrolysis. In the presence of ambient moisture, the basic amine can autocatalyze the hydrolysis of the ester, leading to degradation. This necessitates handling under anhydrous conditions to maintain chemical integrity and prevent the formation of unpredictable degradation byproducts.
Personal Protective Equipment (PPE) Matrix
In accordance with2[2], which mandates a rigorous workplace hazard assessment and the selection of appropriately fitted PPE, the following protective matrix must be implemented prior to handling.
Table 2: PPE Requirements and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile Gloves (Min. 4 mil thickness, double-gloved) | Nitrile provides a robust chemical barrier against lipophilic aryl bromides. Double-gloving mitigates the risk of micro-tears during mechanical manipulation. |
| Eye Protection | ANSI Z87.1-compliant Chemical Splash Goggles | Protects against basic amine dust/aerosols which can cause rapid pH-induced corneal damage. Standard safety glasses are insufficient due to the lack of a peripheral seal. |
| Body Protection | Flame-resistant (FR) Lab Coat & Full-length trousers | Prevents dermal exposure to the lipophilic core. FR material is required if subsequent reactions involve flammable organic solvents. |
| Respiratory | Chemical Fume Hood (Face velocity >100 fpm) | Prevents inhalation of airborne particulates during weighing. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is strictly required. |
Operational Workflow & Handling Protocol
Every experimental workflow must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Verification
-
Action: Verify the chemical fume hood is fully operational and clear of unnecessary clutter.
-
Validation: Check the digital airflow monitor; it must read >100 feet per minute (fpm). Do not rely solely on the absence of a sash alarm.
Step 2: PPE Donning and Inspection
-
Action: Don the PPE matrix specified in Table 2.
-
Validation: Perform a visual inspection of the outer nitrile gloves for pinholes. Ensure the splash goggles form a complete, flush seal around the eyes and upper face.
Step 3: Weighing and Transfer
-
Action: Weigh Methyl 3-amino-3-(3-bromophenyl)propanoate using an analytical balance located inside the fume hood. Use an anti-static weighing boat to prevent the aerosolization of the fine powder.
-
Validation: If static "flyaway" occurs during transfer, immediately pause the operation and use an anti-static ionizer gun on the weighing area before proceeding.
Step 4: Reaction Setup
-
Action: Transfer the compound to a dry, inert-gas-purged (Nitrogen or Argon) reaction vessel.
-
Validation: Confirm positive pressure of the inert gas. This validates that ambient moisture is excluded, preventing the amine-catalyzed hydrolysis of the methyl ester.
Spill Response & Waste Disposal Plan
Disposal and spill mitigation must align with the authoritative guidelines set forth in 3 by the National Research Council[3].
-
Spill Mitigation Protocol: In the event of a solid spill outside the fume hood, do not dry sweep , as this will aerosolize the basic amine dust. Instead, gently cover the powder with a damp absorbent pad (using a dilute weak acid like 5% citric acid to neutralize the amine). Carefully scoop the neutralized material into a compatible, sealable polyethylene container. Decontaminate the surface with soap and water.
-
Waste Disposal Plan: Because this compound contains a covalently bound halogen (bromine), it must never be mixed with standard non-halogenated organic waste. It must be strictly segregated into a dedicated "Halogenated Organic Waste" container to prevent incompatible chemical reactions and to comply with environmental incineration regulations[3].
Visualization: Hazard Causality and Mitigation Pathway
The following diagram maps the structural hazards of the molecule directly to the required operational mitigations.
Structural Hazard Causality and PPE Mitigation Pathway for β-Amino Esters.
References
- Benchchem. "Methyl 3-amino-3-(3-bromophenyl)
- Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132". OSHA.gov.
- National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011".
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
